3-Amino-1-(3-chlorophenyl)propan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCKCPUBSCVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-1-(3-chlorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a phenyl ring substituted with a chlorine atom and a propanolamine side chain, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive overview of its nomenclature, chemical properties, plausible synthetic routes, and potential applications, grounded in the available scientific and technical literature.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for research and development. This compound is systematically named according to IUPAC conventions, and it is registered under a specific CAS number.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1221187-20-7 | [1][2] |
| Molecular Formula | C9H12ClNO | [1][2] |
| Molecular Weight | 185.66 g/mol | [2] |
| MDL Number | MFCD16302509 | [1][2] |
While specific synonyms for this exact isomer are not widely documented, related compounds are often referred to as substituted alaninols or aminopropanols.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The information is primarily sourced from chemical suppliers.
| Property | Value | Source |
| Appearance | Solid (predicted) | N/A |
| Hazard | Irritant | [2] |
For comparative purposes, the properties of a related isomer, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS: 886061-26-3), are listed below. These values should be considered as estimations for the target compound and require experimental verification.
| Property (Isomer) | Value |
| Melting Point | 53-56 °C |
| Boiling Point | 327.9 °C at 760 mmHg |
| Density | 1.216 g/cm³ |
Synthesis and Manufacturing
A potential precursor for the synthesis is 1-(3-Chlorophenyl)propan-1-one, which is commercially available as a biochemical reagent[2]. The synthesis could proceed through an intermediate such as 3-amino-1-(3-chlorophenyl)propan-1-one.
Proposed Synthetic Workflow
A likely synthetic pathway involves a two-step process starting from a suitable propiophenone derivative:
-
Amination of a Propiophenone Precursor: Introduction of an amino group at the 3-position of a 1-(3-chlorophenyl)propan-1-one derivative.
-
Asymmetric Reduction of the Ketone: The resulting 3-amino-1-(3-chlorophenyl)propan-1-one is then subjected to an asymmetric reduction to yield the desired chiral alcohol. This step is crucial for obtaining enantiomerically pure products, which is often a requirement for pharmaceutical applications.
Patents for related 3-amino-1-phenylpropanol derivatives describe the use of a spiroborate ester catalyst and a hydrogen donor for the asymmetric reduction of β-aminoketones, achieving high yields and enantiomeric excess[1].
Caption: Proposed two-step synthesis of this compound.
Potential Applications and Research Directions
While specific biological activities of this compound have not been reported, the structural class of 3-amino-1-aryl-propan-1-ols is of significant interest in drug discovery.
-
Pharmaceutical Intermediates: Optically active 3-amino-1-phenylpropanol derivatives are key intermediates in the synthesis of various pharmaceuticals, including fluoxetine and duloxetine[1][3]. The title compound could serve as a valuable building block for the development of novel therapeutics.
-
Protein Kinase B (PKB/Akt) Inhibition: A US patent discloses that related bicyclic heterocycles, which can be synthesized from amino-aryl-propanol derivatives, are potent inhibitors of Protein Kinase B (Akt), a key enzyme in cell signaling pathways implicated in cancer[4]. This suggests that derivatives of this compound could be explored for their anticancer properties.
-
Antimicrobial Agents: A study on a structurally related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrated significant antibacterial and antifungal activity[5]. This highlights the potential for discovering novel antimicrobial agents based on the 3-amino-1-(chlorophenyl)propan-1-ol scaffold.
Further research is warranted to explore the biological activity profile of this compound and its derivatives.
Safety and Handling
This compound is classified as an irritant[2]. As with any research chemical for which toxicological data is limited, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of exposure, standard first-aid measures should be followed. If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with water. If swallowed, seek medical attention.
Conclusion
This compound (CAS: 1221187-20-7) is a chiral chemical entity with considerable potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to key pharmaceutical intermediates and biologically active molecules suggests that it is a compound of interest for further research and development. The proposed synthetic routes, based on established methodologies for related compounds, provide a framework for its preparation. As with all research chemicals, it should be handled with appropriate safety precautions.
References
- Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Google Patents. US10654855B2 - Protein kinase B inhibitors.
-
Al-Ghorbani, M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(1), 123. Available at: [Link]
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 4. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
The Cornerstone of Chirality: A Technical Guide to the Biological Significance of 3-Amino-1-(3-chlorophenyl)propan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereochemistry in Drug Design
In the realm of pharmacology, a molecule's three-dimensional structure is intrinsically linked to its biological function. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different physiological effects. This principle of stereochemistry is fundamental to drug design, as biological targets like enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer of a drug. The 3-amino-1-phenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of several potent neuroactive agents.
This technical guide delves into the biological significance of the (R)- and (S)-enantiomers of a specific derivative, 3-Amino-1-(3-chlorophenyl)propan-1-ol . While this molecule is primarily a high-value chiral intermediate rather than an active pharmaceutical ingredient (API) itself, its stereochemical integrity is the critical determinant of the biological activity of the final drug products. We will explore the stereoselective synthesis of these enantiomers, their application in creating potent APIs, and, by extension, the differential pharmacology of the resulting chiral drugs, using norepinephrine reuptake inhibitors as a representative therapeutic class.
Part 1: Stereoselective Synthesis - The Foundation of Enantiomeric Purity
The primary challenge and the most critical step in harnessing the potential of this compound is the production of the individual (R)- and (S)-enantiomers with high optical purity. The biological activity of the final drug is contingent on starting with the correct enantiomer of this building block. The most efficient methods begin with the prochiral ketone, 1-(3-chlorophenyl)propan-1-one (also known as 3'-chloropropiophenone), and employ asymmetric reduction strategies.
Key Synthetic Strategies
-
Catalytic Asymmetric Reduction: This is a highly effective strategy that uses a chiral catalyst to stereoselectively reduce the ketone to the desired alcohol enantiomer. A common and powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. The choice of the (R)- or (S)-catalyst directly determines whether the (R)- or (S)-alcohol is formed. The causality is clear: the chiral catalyst creates a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other.
-
Chemoenzymatic Synthesis: Biocatalysis offers an environmentally friendly and often highly selective alternative. Ketoreductase (KRED) enzymes or whole-cell systems (like yeast) can reduce the precursor ketone with exceptional enantioselectivity under mild conditions. For instance, studies on the reduction of the related 3-chloropropiophenone have shown that Saccharomyces cerevisiae can produce the (S)-alcohol with high enantiomeric excess.[1]
The general workflow for producing these critical chiral intermediates is outlined below.
Sources
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Small Molecules, Exemplified by 3-Amino-1-(3-chlorophenyl)propan-1-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic is a complex expedition, with the elucidation of its mechanism of action (MoA) as a critical compass. A comprehensive understanding of how a molecule interacts with biological systems at a molecular level is paramount for informed drug development, enabling optimization of efficacy and minimization of off-target effects. This guide provides a strategic and technical framework for dissecting the MoA of a novel small molecule, using the hypothetical compound "3-Amino-1-(3-chlorophenyl)propan-1-ol" as a case study. We will navigate through the essential phases of target identification, validation, and the characterization of downstream cellular consequences, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for mechanistic clarity.
Introduction: The Imperative of Mechanism of Action Studies
In the landscape of drug discovery, a molecule's MoA is the narrative that describes its biological life. It details the specific molecular target(s) it engages, the nature of this interaction, and the cascade of downstream events that culminate in a physiological response. A well-defined MoA is not merely an academic exercise; it is a cornerstone of successful drug development. It informs on-target potency, selectivity, and potential toxicities, thereby guiding lead optimization, predicting clinical efficacy, and identifying patient populations most likely to respond. Proof of mechanism studies are critical for confirming target selectivity and are instrumental in making informed go/no-go decisions throughout the drug development pipeline.[1]
This guide will delineate a systematic, multi-pronged approach to MoA elucidation, structured to navigate the inherent complexities and potential pitfalls of this scientific endeavor.
Phase I: Target Identification - Casting a Wide Net
The initial and arguably most challenging step is to identify the direct molecular target(s) of our novel compound, this compound. This process, often referred to as target deconvolution, can be broadly categorized into two complementary strategies: affinity-based and label-free methods.[2]
Affinity-Based Proteomics: Fishing for Targets
Affinity-based approaches utilize a modified version of the small molecule to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[3]
-
Core Principle: The small molecule is functionalized with a reactive group or an affinity tag (e.g., biotin) to create a "probe." This probe is incubated with the proteome, and the resulting small molecule-protein complexes are isolated and identified, typically by mass spectrometry.[2][3]
-
Experimental Workflow: Biotinylation and Affinity Purification
-
Step 1: Synthesis of a Biotinylated Probe. A biotin moiety is chemically conjugated to this compound. It is crucial to strategically place the linker and biotin tag to minimize steric hindrance and preserve the compound's original bioactivity.
-
Step 2: Incubation with Cell Lysate. The biotinylated probe is incubated with a lysate from a biologically relevant cell line. A control incubation with free biotin and another with a structurally similar but inactive analog (if available) should be run in parallel to identify non-specific binders.
-
Step 3: Capture of Protein Complexes. Streptavidin-coated beads are added to the lysate to capture the biotinylated probe and its bound proteins.
-
Step 4: Washing and Elution. The beads are washed extensively to remove non-specifically bound proteins. The captured proteins are then eluted.
-
Step 5: Protein Identification by Mass Spectrometry. The eluted proteins are separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
-
Causality and Considerations: This method's success hinges on the assumption that the chemical modification does not significantly alter the compound's binding properties. The choice of linker and attachment point is therefore a critical experimental parameter.
Diagram: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying protein targets using an affinity-based approach.
Label-Free Approaches: Observing the Interaction in a Native State
To circumvent the potential issues of modifying the compound, label-free methods can be employed. These techniques detect the interaction of the unmodified small molecule with its target.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability changes upon ligand binding.
-
Experimental Protocol:
-
Intact cells or cell lysates are treated with this compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
The aggregated, denatured proteins are pelleted by centrifugation.
-
The amount of soluble protein remaining at each temperature is quantified by Western blotting for a specific candidate or by mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
-
-
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that ligand binding can protect a protein from proteolysis.[4]
-
Experimental Protocol:
-
Cell lysates are treated with this compound or a vehicle control.
-
The lysates are then subjected to limited proteolysis with a protease like pronase.
-
The digestion is stopped, and the remaining proteins are analyzed by SDS-PAGE.
-
Proteins that are protected from digestion in the presence of the compound are identified by mass spectrometry as potential targets.[4]
-
-
Phase II: Target Validation - From Candidates to Confirmed Targets
Identifying a list of potential binding partners is only the beginning. The next crucial phase is to validate which of these candidates are bona fide targets responsible for the compound's biological effects.
Biochemical Validation: In Vitro Confirmation of Interaction
Once high-confidence candidates are identified, the interaction must be confirmed using orthogonal, in vitro biochemical assays.
-
Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Enzyme Inhibition/Activation Assays: If a candidate target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine if the compound acts as an inhibitor or activator.
Cellular Validation: Probing Target Engagement in a Biological Context
Confirming that the compound engages the target within a living cell is a critical validation step.
-
Genetic Approaches: Modulating the expression of the candidate target gene is a powerful way to assess its role in the compound's activity.[5]
-
CRISPR/Cas9-mediated Knockout/Knockdown: If knocking out the target gene confers resistance to the compound's effects, it provides strong evidence for on-target activity.[4]
-
Overexpression: Conversely, overexpressing the target protein may sensitize cells to the compound.
-
-
Quantitative Data Summary:
| Validation Technique | Parameter Measured | Sample Data for Target X |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 150 nM |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), ΔH, ΔS | 180 nM, -8.5 kcal/mol, -10.2 cal/mol·K |
| Enzyme Inhibition Assay | IC50 | 250 nM |
| Cellular Viability (WT vs. KO) | EC50 | WT: 5 µM, KO: > 50 µM |
Phase III: Elucidating Downstream Functional Effects
With a validated target in hand, the investigation moves to understanding the functional consequences of target engagement.
Transcriptional Profiling: A Global View of Cellular Response
RNA sequencing (RNA-seq) can provide an unbiased, genome-wide snapshot of the transcriptional changes induced by this compound.
-
Experimental Workflow:
-
Treat a relevant cell line with the compound at various concentrations and time points.
-
Isolate total RNA from the treated and vehicle control cells.
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
Analyze the sequencing data to identify differentially expressed genes.
-
Perform pathway analysis (e.g., Gene Set Enrichment Analysis) to identify signaling pathways that are significantly enriched in the dataset.
-
-
Data Interpretation: This can reveal unexpected off-target effects or provide insights into the downstream signaling cascades modulated by the primary target. Algorithms like DeMAND can analyze these changes in the context of molecular interaction networks to provide a detailed picture of the drug's MoA.
Phenotypic and Pathway-Specific Assays
Based on the identity of the target and the results of transcriptional profiling, specific cellular assays should be designed to probe the key affected pathways. For instance, if the target is a kinase in the MAPK pathway, a series of experiments would be warranted:
-
Western Blot Analysis: To measure the phosphorylation status of downstream substrates (e.g., ERK, JNK).
-
Reporter Gene Assays: To quantify the activity of transcription factors regulated by the pathway.
-
Cell-Based Phenotypic Assays: To assess the impact on cell proliferation, apoptosis, or migration, depending on the known functions of the pathway.
Diagram: Hypothetical Signaling Pathway of this compound
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol
Introduction
(S)-3-Amino-1-(3-chlorophenyl)propan-1-ol is a pivotal chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] The stereochemistry at the carbinol center is critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of a robust and efficient enantioselective synthesis for this intermediate is of paramount importance in drug development and manufacturing.
This application note provides a comprehensive guide for the synthesis of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol, targeting researchers, scientists, and professionals in the field of drug development. We will delve into a field-proven, two-step synthetic strategy commencing with the synthesis of the prochiral β-amino ketone precursor, followed by a highly enantioselective catalytic reduction. The causality behind experimental choices, detailed step-by-step protocols, and thorough characterization of the final product are presented to ensure scientific integrity and reproducibility.
Synthetic Strategy Overview
The synthesis is approached in two main stages:
-
Synthesis of the Prochiral Precursor: Preparation of 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride via a Mannich reaction.
-
Enantioselective Reduction: Asymmetric reduction of the prochiral β-amino ketone to the desired (S)-amino alcohol using a Corey-Bakshi-Shibata (CBS) catalyst. This method is renowned for its high enantioselectivity and predictability in the reduction of a wide array of ketones.[2][3]
Figure 1: Overall synthetic workflow for (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol.
Part 1: Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride
The synthesis of the β-amino ketone precursor is achieved through a Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.
Protocol: Mannich Reaction
Materials:
-
3'-Chloroacetophenone
-
Paraformaldehyde
-
Ammonia Hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3'-chloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonia hydrochloride (1.1 eq).
-
Add ethanol as the solvent, followed by a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt will precipitate.
-
Filter the precipitate and wash with cold ethanol to afford the crude 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve higher purity if necessary.
Part 2: Enantioselective Synthesis of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol
The cornerstone of this synthesis is the asymmetric reduction of the prochiral β-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally effective method for this transformation, employing a chiral oxazaborolidine catalyst to deliver the desired enantiomer with high optical purity.[4][5]
Mechanism of CBS Reduction
The enantioselectivity of the CBS reduction is governed by the formation of a rigid, bicyclic transition state. The (S)-Me-CBS catalyst coordinates with borane (BH3) to form a super-Lewis acidic complex.[6] The prochiral ketone then coordinates to the boron center of the catalyst in a sterically favored orientation, positioning the larger substituent (3-chlorophenyl) away from the catalyst's chiral scaffold. This arrangement facilitates the intramolecular transfer of a hydride from the coordinated borane to one specific enantioface of the ketone, leading to the formation of the (S)-alcohol with high enantiomeric excess.
Figure 2: Key steps in the CBS reduction mechanism.
Protocol: CBS Reduction
Materials:
-
3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride
-
(S)-2-Methyl-CBS-oxazaborolidine ((S)-Me-CBS) solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Preparation of the Free Base: Suspend 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane). Add a stoichiometric amount of a base (e.g., triethylamine or aqueous sodium bicarbonate) and stir until the free base is formed. Extract the free base into the organic layer, dry over Na2SO4, and concentrate under reduced pressure. The resulting free base should be used immediately in the next step.
-
Asymmetric Reduction: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-amino-1-(3-chlorophenyl)propan-1-one free base in anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add the (S)-Me-CBS solution (0.1 eq) to the reaction mixture.
-
To this mixture, add borane-dimethyl sulfide complex (BMS, 1.1 eq) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC until the starting ketone is consumed (typically 1-2 hours).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and wash with saturated aqueous NH4Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol.
Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol.
| Parameter | Value |
| Catalyst Loading | 10 mol % |
| Reducing Agent | Borane-dimethyl sulfide (BMS) |
| Solvent | Anhydrous THF |
| Reaction Temperature | -20 °C |
| Typical Reaction Time | 1-2 hours |
| Expected Yield | > 90% |
| Expected Enantiomeric Excess (e.e.) | > 98% |
| Table 1: Key Parameters for the CBS Reduction. |
Characterization of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol
The identity, purity, and enantiomeric excess of the final product must be confirmed through various analytical techniques.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of all expected protons and their respective multiplicities and integrations. Key signals include the aromatic protons, the methine proton adjacent to the hydroxyl and amino groups, and the methylene protons of the propanol backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show the correct number of carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₉H₁₂ClNO is approximately 186.07.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (e.e.) of the final product is determined by chiral HPLC. A normal-phase method using a polysaccharide-based chiral stationary phase (CSP) is generally effective for resolving the enantiomers of amino alcohols.[7]
Proposed HPLC Method:
| Parameter | Condition |
| Column | Chiralcel OD-H or equivalent |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Table 2: Proposed Chiral HPLC Conditions. |
The retention times for the (R) and (S) enantiomers will need to be determined by analyzing a racemic sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Borane-dimethyl sulfide complex is a corrosive and flammable reagent and should be handled with care.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of the CBS reduction.
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol. The described two-step process, involving a Mannich reaction followed by a highly stereoselective CBS reduction, offers a practical and efficient route to this valuable pharmaceutical intermediate. The provided experimental details and analytical methods will enable researchers to confidently produce and characterize this chiral building block with high yield and excellent enantiomeric purity.
References
- [Reference to a relevant scientific paper or patent on the synthesis of Dapoxetine intermedi
- [Reference to a found
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. J. Am. Chem. Soc.1987 , 109, 5551-5553. ([Link])
- [Reference to a review or paper on the applic
- [Reference to a paper on the characteriz
- [Reference to a source for chiral HPLC methods for amino alcohols]
- [Additional relevant references]
Sources
- 1. 54. Catalytic Asymmetric Hydrogen Atom Transfer: Enantioselective Hydroamination of Alkenes – The Knowles Group [knowleslab.princeton.edu]
- 2. mdpi.com [mdpi.com]
- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Asymmetric Reduction of 3-Chloro-1-Phenylpropanone Derivatives
Introduction: The Strategic Importance of Chiral α-Halo Alcohols
In the landscape of pharmaceutical synthesis, the stereoselective construction of chiral building blocks is a cornerstone of modern drug development. Among these, optically active α-halo alcohols, such as (R)- and (S)-3-chloro-1-phenylpropan-1-ol, represent critical intermediates. Their bifunctional nature—a stereocenter-bearing secondary alcohol and a reactive alkyl halide—renders them exceptionally versatile synthons for the assembly of complex molecular architectures. Notably, these chiral alcohols are key precursors for a range of widely used antidepressants, including (S)-fluoxetine, (R)-tomoxetine, and nisoxetine, where the precise stereochemistry is paramount to therapeutic efficacy and safety.[1]
The primary route to these valuable intermediates is the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-1-phenylpropanone (also known as β-chloropropiophenone) and its derivatives. This transformation demands exquisite control over stereochemistry to achieve high enantiomeric excess (e.e.). This guide provides an in-depth analysis of field-proven chemo-catalytic and biocatalytic methodologies, complete with detailed protocols, to empower researchers in selecting and implementing the optimal strategy for their synthetic needs.
I. Chemo-Catalytic Approaches: Precision and Versatility
Transition metal catalysis and organocatalysis offer robust and highly selective methods for the asymmetric reduction of α-halo ketones. These methods are prized for their broad substrate scope, scalability, and predictable stereochemical outcomes.
A. Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a landmark method in asymmetric synthesis, renowned for its high enantioselectivity and reliability in reducing a wide array of prochiral ketones.[2] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, in conjunction with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂).[3][4]
Causality of Experimental Design: The key to the CBS reduction's success lies in the formation of a well-defined transition state. The oxazaborolidine acts as a bifunctional catalyst: its endocyclic boron atom functions as a Lewis acid, coordinating to the ketone's carbonyl oxygen. This activation is enhanced by the coordination of the borane reductant to the catalyst's Lewis basic nitrogen atom.[4] This ternary complex pre-organizes the ketone and the hydride source, facilitating a face-selective, intramolecular hydride transfer via a rigid, six-membered chair-like transition state, thus ensuring high stereocontrol.[5] The reaction must be conducted under strictly anhydrous conditions, as water can significantly diminish enantioselectivity.[2]
Protocol 1: (S)-3-Chloro-1-phenylpropan-1-ol via CBS Reduction
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
3-Chloro-1-phenylpropanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Solvent Addition: Add anhydrous THF (e.g., 5 mL per 1 mmol of substrate).
-
Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise via syringe, maintaining the internal temperature below -15 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve 3-chloro-1-phenylpropanone (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst-borane solution over 30 minutes, ensuring the temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a 1:8 mixture of ethyl acetate and petroleum ether as eluent) to afford the pure chiral alcohol.[6]
-
Analysis: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC or GC analysis.
B. Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to methods requiring stoichiometric boranes or high-pressure hydrogen gas.[7] These reactions typically utilize stable, air-tolerant ruthenium(II) or rhodium(III) complexes with chiral diamine or amino alcohol ligands.[8] A hydrogen donor, commonly a mixture of formic acid and triethylamine (FA/TEA) or isopropanol with a base, serves as the hydride source.[9]
Causality of Experimental Design: The Noyori-type Ru(II)-arene-tosyldiamine catalyst is a well-established system for ATH.[9] The catalytic cycle involves the formation of a ruthenium hydride species. The N-H bond of the coordinated chiral diamine ligand plays a crucial role, participating in a concerted, outer-sphere hydride transfer to the carbonyl carbon of the ketone.[10] This "metal-ligand bifunctional" mechanism avoids direct coordination of the ketone to the metal center, contributing to the broad substrate tolerance. The choice of hydrogen donor and base is critical; isopropanol/KOH is a common and effective system.
II. Biocatalytic Approach: Green and Highly Selective
Biocatalysis offers an environmentally benign and often exceptionally selective route to chiral molecules. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), either in whole-cell systems or as isolated enzymes, can reduce ketones with near-perfect enantioselectivity.[11][12]
Causality of Experimental Design: ADHs catalyze the reversible reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[13] The enzyme's chiral active site precisely orients the ketone substrate relative to the cofactor, allowing for hydride delivery to only one of the two prochiral faces.[11] A key challenge in using isolated enzymes is the high cost of the cofactor. Therefore, a cofactor regeneration system is essential for preparative-scale synthesis. This is typically achieved by adding a second enzyme (e.g., glucose dehydrogenase, GDH, or formate dehydrogenase, FDH) and a cheap sacrificial substrate (glucose or formate) to continuously regenerate the reduced cofactor (NADPH or NADH).[14] Alternatively, using isopropanol as a co-solvent can serve as the sacrificial hydrogen donor for some KREDs. Whole-cell systems, such as those using Saccharomyces cerevisiae (baker's yeast), circumvent this issue by utilizing the cell's own metabolic machinery for cofactor regeneration.
Protocol 2: (S)-3-Chloro-1-phenylpropan-1-ol via Whole-Cell Bioreduction
Materials:
-
Saccharomyces cerevisiae (e.g., CGMCC 2266 or common baker's yeast)
-
Growth medium (e.g., YPD: yeast extract, peptone, dextrose)
-
Glucose
-
3-Chloro-1-phenylpropanone
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cell Culture: Cultivate Saccharomyces cerevisiae in a suitable growth medium at 30 °C with shaking until the late exponential phase.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with sterile phosphate buffer.
-
Reaction Setup: Resuspend the yeast cells in a phosphate buffer containing a carbon source for cofactor regeneration (e.g., 2-5% w/v glucose). The cell concentration (wet weight) should be optimized (e.g., 50-100 g/L).
-
Substrate Addition: Add 3-chloro-1-phenylpropanone to the cell suspension. Due to potential substrate toxicity, a final concentration of 1-5 g/L is a good starting point. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like ethanol.
-
Biotransformation: Incubate the reaction mixture at 30 °C with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the ketone and the formation of the alcohol product by GC or HPLC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the reaction has reached the desired conversion, separate the yeast cells by centrifugation or filtration through a pad of Celite®.
-
Extraction: Saturate the aqueous supernatant with NaCl and extract with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography and analyze for yield and enantiomeric excess as described in Protocol 1.
III. Data Summary and Method Comparison
The choice between chemo-catalytic and biocatalytic methods depends on factors such as substrate scope, desired enantiomer, scalability, and available equipment.
| Method | Catalyst/Enzyme | Reductant/Cofactor | Typical Yield | Typical e.e. | Key Advantages | Key Considerations | Ref. |
| CBS Reduction | (R/S)-Oxazaborolidine | BH₃·SMe₂ | >85% | >95% | High e.e., broad scope, predictable stereochemistry | Requires stoichiometric borane, strict anhydrous conditions | [3][6] |
| Asymmetric Hydrogenation | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂ (gas) | >99% | ~90% | High yield, uses H₂ | Requires high-pressure equipment | [3][15] |
| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Isopropanol or HCOOH/NEt₃ | High | >95% | Operationally simple, avoids H₂ gas and boranes | Catalyst cost, optimization may be needed | |
| Whole-Cell Bioreduction | Saccharomyces cerevisiae | Glucose (in-situ regeneration) | ~80% | >99% | High e.e., "green" process, no external cofactor needed | Substrate/product inhibition, lower volumetric productivity | [1] |
| Isolated KRED | Ketoreductase/ADH | NADPH/NADH | High | >99% | Very high e.e., controlled conditions | Requires cofactor regeneration system, enzyme cost | [12] |
IV. Workflow and Mechanistic Diagrams
Visualizing the process flow and underlying catalytic cycles is essential for understanding and troubleshooting these asymmetric reductions.
General Experimental Workflow
Caption: General workflow for asymmetric ketone reduction.
Catalytic Cycle of CBS Reduction
Caption: Simplified catalytic cycle of the CBS reduction.
Catalytic Cycle of ADH Reduction with Cofactor Regeneration
Caption: ADH cycle with glucose dehydrogenase (GDH) regeneration.
V. Conclusion and Outlook
Both chemo-catalytic and biocatalytic methods provide highly effective and stereoselective pathways for the synthesis of chiral 3-chloro-1-phenylpropanol derivatives. The CBS reduction and asymmetric transfer hydrogenation stand out as robust and versatile chemical methods, offering high enantioselectivities and broad applicability. On the other hand, biocatalysis, particularly with whole cells or engineered ketoreductases, presents a powerful "green" alternative, often delivering unparalleled enantiopurity. The selection of the optimal protocol will be guided by the specific synthetic goals, scale, available resources, and desired enantiomer. The detailed procedures and comparative data herein serve as a comprehensive resource for researchers and drug development professionals to accelerate their synthetic campaigns.
References
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Wang, Y., Zheng, M., Li, X., Si, L., He, D., & Zhao, Y. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3). [Link]
-
ResearchGate. (2023). Asymmetric transfer hydrogenation of ketones with chiral Ru and Rh catalysts. [Link]
-
Kroutil, W., & Schrittwieser, J. H. (2021). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis, 1, 782057. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Request PDF. (n.d.). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. [Link]
-
ResearchGate. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. [Link]
-
Wikipedia. (n.d.). Alcohol dehydrogenase. [Link]
-
ResearchGate. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]
-
ResearchGate. (2021). Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol... [Link]
-
Wang, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. International Journal of Chemistry. [Link]
-
SciSpace. (n.d.). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
Zhang, X., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
-
Yuan, F. A. (2013). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Globe Thesis. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Sci-Hub. (2006). Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Synfacts. [Link]
-
MDPI. (2014). Engineering Cofactor Preference of Ketone Reducing Biocatalysts... [Link]
-
Morris, R. H., & Ikariya, T. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. [Link]
-
Organic Chemistry Portal. (n.d.). ADH, Alcohol dehydrogenase. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
YouTube. (2016). Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism. [Link]
-
ResearchGate. (n.d.). KRED‐catalyzed reduction of prochiral ketones with cofactor regeneration. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. [Link]
-
MDPI. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]
-
ACS Publications. (1998). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2011). Experimental transition state for the Corey–Bakshi–Shibata reduction. [Link]
Sources
- 1. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. ccsenet.org [ccsenet.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. globethesis.com [globethesis.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 15. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
Topic: High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Excess Determination of 3-Amino-1-(3-chlorophenyl)propan-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the chiral separation and determination of enantiomeric excess (% ee) of 3-Amino-1-(3-chlorophenyl)propan-1-ol. As the stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, accurate enantiomeric purity assessment is paramount in drug development and quality control.[1] This guide provides a comprehensive protocol developed from foundational principles of chiral chromatography, targeting professionals in pharmaceutical research and analysis. The methodology employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful strategy for resolving amino alcohol enantiomers.[2] We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters, providing a self-validating protocol grounded in scientific principles.
Introduction: The Imperative of Chiral Purity
This compound is a chiral building block whose enantiomers can exhibit significantly different pharmacological and toxicological profiles. In a biological system, which is inherently chiral, one enantiomer may produce the desired therapeutic effect while the other could be inactive or even harmful.[3] Consequently, regulatory agencies mandate strict control over the stereochemical purity of chiral drugs. HPLC utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for enantioselective analysis due to its accuracy, precision, and robustness.[1][4]
The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] A CSP creates a chiral environment within the column, allowing for differential, transient diastereomeric complexes to form with each enantiomer.[3] The stability of these complexes differs, leading to different retention times and, thus, separation. This note provides a complete protocol, from method development logic to execution and data interpretation.
Method Development: A Rationale-Driven Approach
The development of a successful chiral separation method is an empirical process guided by the physicochemical properties of the analyte.[1]
Analyte Structure and Interaction Potential
This compound possesses key functional groups that dictate its interaction with a CSP:
-
Primary Amine (-NH₂): A basic group capable of hydrogen bonding (as a donor) and ionic interactions.
-
Secondary Alcohol (-OH): A polar group capable of hydrogen bonding (as both a donor and acceptor).
-
Chlorophenyl Ring: Provides potential for π-π stacking and dipole-dipole interactions.
-
Chiral Center: The carbon atom bonded to the hydroxyl group.
A successful separation relies on exploiting these features to achieve a "three-point interaction" with the CSP, creating a noticeable energy difference in the binding of the two enantiomers.[3][5]
Chiral Stationary Phase (CSP) Selection
For amino alcohols, polysaccharide-based CSPs are a premier choice due to their proven broad applicability and high success rates.[5] These phases consist of cellulose or amylose polymers derivatized with various carbamates or esters, which form helical grooves and chiral cavities.[5]
For this application, an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) , is selected.
-
Causality: The carbamate groups on the amylose backbone provide sites for hydrogen bonding with the analyte's -OH and -NH₂ groups. The phenyl rings of the derivatizing agent offer π-π stacking interactions with the analyte's chlorophenyl ring. The fixed spatial arrangement of these interaction sites within the polymer's chiral groove leads to stereospecific recognition.
Mobile Phase Strategy
Normal Phase (NP) chromatography is often preferred for polysaccharide CSPs as it typically yields higher enantioselectivity.[6]
-
Solvent System: A mixture of a non-polar alkane (n-Hexane) and a polar alcohol modifier (Isopropanol or Ethanol) is used. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for adjusting retention and resolution.
-
Basic Additive: The primary amine in the analyte is basic and can interact strongly with residual acidic silanols on the silica surface of the column packing. This secondary interaction can cause severe peak tailing and poor resolution. To mitigate this, a small concentration (e.g., 0.1%) of a basic additive like Diethylamine (DEA) is incorporated into the mobile phase. The DEA competitively blocks the active silanol sites, resulting in improved peak symmetry and efficiency.[6]
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to system suitability criteria is essential for generating trustworthy data.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), analytical grade
-
Methanol, HPLC grade (for sample dissolution)
-
-
Reference Standards:
-
Racemic this compound
-
Reference standard of the primary enantiomer (if available)
-
-
Materials:
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Justification |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm | Proven CSP for amino alcohols, offering multiple interaction modes (H-bonding, π-π). |
| Mobile Phase | n-Hexane / Isopropanol / DEA (85 : 15 : 0.1, v/v/v) | Normal phase mode for optimal selectivity. IPA modifies retention. DEA ensures good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temp. | 25 °C | Controlled temperature ensures retention time stability. Lower temperatures can sometimes improve resolution. |
| Detection | UV at 225 nm | The chlorophenyl group provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | ~25 minutes | Sufficient to allow for the elution of both enantiomers with baseline separation. |
Note: The mobile phase ratio is a starting point. Optimization may be required by varying the Isopropanol content (e.g., from 10% to 20%) to achieve the desired resolution (Rs ≥ 1.5).
Step-by-Step Workflow
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of racemic this compound and dissolve in 10 mL of Methanol. This solution is critical for confirming the separation of the two enantiomers and determining their elution order.
-
Sample Solution (0.5 mg/mL): Accurately weigh the sample to be tested to achieve a nominal concentration of 0.5 mg/mL in Methanol.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC system.[7]
-
Install the specified chiral column.
-
Purge the pump lines with the mobile phase.
-
Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.
-
Inject the mobile phase or a Methanol blank to ensure no interfering peaks are present.
-
Make five replicate injections of the Racemic Standard Solution.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
-
Repeatability (%RSD): The relative standard deviation of the peak areas for each enantiomer should be ≤ 2.0%.
-
Do not proceed with sample analysis if SST criteria are not met.
-
-
Inject the prepared Sample Solution in duplicate.
-
Integrate the peak areas for both enantiomers. Let Area₁ be the area of the first eluting peak and Area₂ be the area of the second eluting peak.
The enantiomeric excess is calculated using the integrated peak areas of the major and minor enantiomers.
% ee = [ | Areamajor - Areaminor | / ( Areamajor + Areaminor ) ] x 100
Where:
-
Areamajor is the peak area of the enantiomer present in the larger amount.
-
Areaminor is the peak area of the enantiomer present in the smaller amount.
Visualization of Protocols and Mechanisms
Diagrams are provided to visually summarize the workflow and the underlying scientific principles.
Caption: Experimental workflow for % ee determination.
Caption: Conceptual model of chiral recognition on a CSP.
Method Validation and Robustness
For use in a regulated environment, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[7][8] Key validation parameters include:
-
Specificity: Demonstrating that the method can unequivocally assess the enantiomers in the presence of impurities or degradation products.
-
Linearity: Establishing a linear relationship between concentration and peak area over a defined range.
-
Accuracy & Precision: Confirming the closeness of results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the minor enantiomer that can be reliably detected and quantified.[7]
-
Robustness: Assessing the method's reliability with respect to deliberate small variations in parameters like mobile phase composition, flow rate, and temperature.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. ResearchGate. Available at: [Link]
-
Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University. Available at: [Link]
-
Amino alcohol-derived chiral stationary phases. ResearchGate. Available at: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Enantiomer separation of NBD-derivatized α-amino acids on polysaccharide based chiral stationary phases by HPLC. Chosun University. Available at: [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
-
Separation of 1-Propanol, 3-[(2-amino-4,5-dichlorophenyl)amino]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. Available at: [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Overview of the Primary Synthetic Route
A common and efficient method for synthesizing this compound involves the reduction of a β-aminoketone precursor, 3-Amino-1-(3-chlorophenyl)propan-1-one. This is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄), in a suitable protic solvent like methanol or ethanol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Incomplete Reaction and Low Yield
Question: My reaction appears to be sluggish, and the final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve the outcome?
Answer:
Low yields are often a result of incomplete reduction of the starting β-aminoketone. Several factors can contribute to this issue:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, a molar excess is often required to drive the reaction to completion.[1][2]
-
Decomposition of the Reducing Agent: Sodium borohydride can react with the protic solvent, especially at elevated temperatures or in acidic conditions, leading to its decomposition and reduced efficacy.[2]
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.
Troubleshooting Protocol:
-
Optimize the Molar Ratio of the Reducing Agent:
-
Start with a 1.5 to 2.0 molar equivalent of NaBH₄ relative to the β-aminoketone.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal amount of reducing agent.
-
-
Control the Reaction Temperature:
-
Add the sodium borohydride portion-wise to the reaction mixture at 0-5 °C to control the initial exotherm.
-
After the initial addition, allow the reaction to slowly warm to room temperature and stir for an adequate duration (typically 2-4 hours).
-
-
Solvent Selection:
-
Methanol or ethanol are standard choices. Ensure the solvent is anhydrous, as water can accelerate the decomposition of NaBH₄.
-
Table 1: Effect of NaBH₄ Stoichiometry on Yield
| Molar Equivalents of NaBH₄ | Reaction Time (hours) | Conversion (%) | Isolated Yield (%) |
| 1.0 | 4 | 75 | 65 |
| 1.5 | 4 | 95 | 88 |
| 2.0 | 4 | >99 | 92 |
Data is illustrative and may vary based on specific reaction conditions.
Issue 2: Formation of an Alkene Impurity
Question: I have identified an impurity in my final product with a mass corresponding to the dehydrated product, (E/Z)-3-amino-1-(3-chlorophenyl)prop-1-ene. What causes this and how can it be prevented?
Answer:
The formation of an alkene impurity is likely due to the acid-catalyzed dehydration of the target alcohol product. This can occur during the reaction workup if acidic conditions are employed, or if the reaction mixture itself becomes acidic.
Mechanism of Dehydration:
The benzylic alcohol in the product is susceptible to protonation under acidic conditions, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized carbocation, which is then deprotonated to yield the alkene.
Preventative Measures:
-
Maintain a Neutral or Slightly Basic pH during Workup:
-
Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or water, avoiding strong acids.
-
If an acid is necessary for pH adjustment, use a dilute solution and add it slowly while monitoring the pH.
-
-
Avoid Excessive Heat:
-
During solvent evaporation, use a rotary evaporator at a moderate temperature (e.g., < 40 °C) to minimize the risk of thermal decomposition and dehydration.
-
Workflow for Minimizing Dehydration:
Caption: Recommended workflow to prevent dehydration.
Issue 3: Presence of Diastereomers
Question: My product shows two spots on TLC and two sets of peaks in the NMR spectrum, suggesting the presence of diastereomers. Why is this happening if the starting material is achiral?
Answer:
The reduction of the prochiral ketone in 3-Amino-1-(3-chlorophenyl)propan-1-one creates a new stereocenter at the carbon bearing the hydroxyl group.[3] If there is another stereocenter present in the molecule, or if a chiral reducing agent is used, a mixture of diastereomers can be formed. In this specific case, while the starting material is achiral, the reaction itself can lead to a racemic mixture of enantiomers. The observation of diastereomers would imply a pre-existing chiral center or the introduction of one during a prior synthetic step.
However, it is also possible that what appears to be diastereomers are actually other impurities. A thorough characterization of the side products is recommended.
Troubleshooting and Control:
-
Achiral Conditions: For the synthesis of a racemic mixture, ensure that all reagents and solvents are achiral.
-
Stereoselective Reduction: If a specific stereoisomer is desired, an asymmetric reduction is necessary. This can be achieved using a chiral reducing agent, such as one modified with a chiral ligand, or through enzymatic reduction.[4]
Table 2: Comparison of Reducing Agents and Stereoselectivity
| Reducing System | Expected Outcome | Key Considerations |
| NaBH₄ | Racemic mixture | Cost-effective, simple procedure. |
| CBS Catalyst / BH₃ | Enantiomerically enriched | Requires careful control of conditions. |
| Chiral Ruthenium Catalysts | High enantioselectivity | Often used in transfer hydrogenation. |
Visualizing the Reaction and Side Reactions
Sources
Technical Support Center: Optimizing Chiral HPLC Separation of 3-Amino-1-(3-chlorophenyl)propan-1-ol
Welcome to the technical support center for the chiral separation of 3-Amino-1-(3-chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this and structurally similar amino alcohols.
The stereochemistry of pharmaceutical intermediates like this compound is a critical quality attribute, as enantiomers often exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for accurate enantiomeric purity assessment.[1] This guide provides a structured approach to method development, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound?
A1: Polysaccharide-based CSPs are highly versatile and widely successful for the separation of a broad range of chiral molecules, including amino alcohols.[2][3][4] Specifically, derivatives of amylose and cellulose, such as those with phenylcarbamate selectors, are excellent starting points.[2][3] These CSPs offer robust chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[5] For polar and ionic compounds like amino alcohols, macrocyclic glycopeptide-based CSPs can also be a suitable alternative, particularly for direct analysis without derivatization.
Q2: What are the recommended starting mobile phase conditions?
A2: A systematic screening approach is recommended. For polysaccharide-based CSPs, normal phase, polar organic, and reversed-phase modes are all viable.
-
Normal Phase (NP): A mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. A typical initial condition could be 90:10 (v/v) Hexane:Isopropanol.[2][6]
-
Polar Organic Mode (PO): This mode utilizes polar organic solvents like acetonitrile or methanol, often with additives.[7]
-
Reversed-Phase (RP): A gradient of acetonitrile or methanol with water is a standard approach.[7]
For basic compounds like this compound, peak shape and resolution can often be significantly improved by the addition of a basic modifier to the mobile phase.[8]
Q3: Is derivatization of the amino alcohol necessary?
A3: Not always, but it can be a useful strategy. Direct separation of underivatized amino alcohols is possible, especially on macrocyclic glycopeptide CSPs. However, derivatization can be employed to improve chromatographic properties or to form diastereomers that can be separated on a standard achiral reversed-phase column.[9][10] Common derivatizing agents include those that react with the primary amine. While effective, this adds an extra step to the sample preparation process.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Q: I am not seeing any separation between the enantiomers. What should I do?
A: This is a common challenge in chiral method development. The key is to systematically alter the chromatographic conditions to enhance the differential interaction between the enantiomers and the CSP.
Root Causes & Solutions:
-
Incorrect CSP Selection: The chosen CSP may not be suitable for this analyte.
-
Solution: Screen different types of polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives) or consider a different class of CSPs like macrocyclic glycopeptides.
-
-
Inappropriate Mobile Phase: The mobile phase composition is critical for resolution.
-
Solution:
-
Change the Alcohol Modifier (NP): Switch from isopropanol to ethanol or vice-versa. Different alcohols can alter the hydrogen bonding interactions and impact selectivity.
-
Adjust Modifier Percentage (NP): Vary the alcohol percentage. Lowering the percentage of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.
-
Switch Mobile Phase Mode: If normal phase is unsuccessful, explore polar organic or reversed-phase conditions.[7]
-
-
-
Lack of Additives: The basic nature of the amine in your compound can lead to strong interactions with the stationary phase, hindering separation.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing significantly. How can I improve the peak symmetry?
A: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase.
Root Causes & Solutions:
-
Secondary Ionic Interactions: The basic amine group can interact with residual acidic silanol groups on the silica support of the CSP.
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA), butylamine, or ethanolamine (typically 0.1% v/v).[8] This competes with the analyte for the active sites, reducing tailing.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume. A typical starting concentration is 0.1 mg/mL.[1]
-
-
Column Contamination or Degradation: The column's performance can degrade over time.
-
Solution: Flush the column with a strong solvent like 100% ethanol or isopropanol to remove contaminants.[12] If performance is not restored, the column may need replacement.
-
-
Physical Column Issues: A blocked inlet frit can distort peak shape.[13]
Issue 3: Long Run Times and High Backpressure
Q: The analysis is taking too long, and the system pressure is high. How can I optimize this?
A: Long run times and high pressure can decrease throughput and indicate potential system or column issues.
Root Causes & Solutions:
-
High Retention: The mobile phase may be too weak.
-
Solution:
-
In normal phase, increase the percentage of the alcohol modifier to decrease retention time.
-
In reversed-phase, increase the percentage of the organic solvent (acetonitrile or methanol).
-
-
-
Low Flow Rate: While lower flow rates can sometimes improve resolution, they extend the run time.
-
Solution: Gradually increase the flow rate (e.g., from 0.5 mL/min to 1.0 mL/min) and observe the effect on resolution and backpressure.
-
-
High Backpressure: This can be caused by a blockage or the use of a highly viscous mobile phase.
Experimental Protocols & Data
Protocol 1: Initial Screening of Mobile Phase Conditions
This protocol outlines a systematic approach to finding a suitable mobile phase for a polysaccharide-based CSP.
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivative).
-
Sample Preparation: Dissolve the analyte in the initial mobile phase or a compatible solvent to a concentration of 0.1 mg/mL.[1]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a wavelength appropriate for the chlorophenyl group.[16]
-
Column Temperature: Ambient
-
-
Screening Steps:
-
Run 1 (Normal Phase): 90:10 (v/v) Hexane/Isopropanol
-
Run 2 (Normal Phase): 80:20 (v/v) Hexane/Isopropanol
-
Run 3 (Normal Phase with Additive): 90:10:0.1 (v/v/v) Hexane/Isopropanol/DEA
-
Run 4 (Polar Organic): 100% Methanol with 0.1% DEA
-
Table 1: Expected Outcome of Initial Screening
| Mobile Phase Composition | Expected Retention | Expected Resolution | Potential Issues |
| 90:10 Hexane/IPA | Moderate to High | Possible | Peak Tailing |
| 80:20 Hexane/IPA | Lower | May Decrease | Faster Analysis |
| 90:10:0.1 Hexane/IPA/DEA | Moderate | Potentially Improved | Improved Peak Shape |
| 100% MeOH + 0.1% DEA | Low | Variable | May require different CSP |
Protocol 2: Column Cleaning and Regeneration
If column performance degrades, a thorough wash is necessary.
-
Disconnect the column from the detector.
-
Flush with 100% Isopropanol at a low flow rate (0.5 mL/min) for 30-60 minutes.
-
For stubborn contaminants, 100% Ethanol can also be effective.[12]
-
Re-equilibrate the column with the mobile phase for at least 30 column volumes before the next injection.
Caution: Always check the column care and use manual for solvent compatibility, especially for coated polysaccharide CSPs.[12]
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Logical Flow for Peak Tailing Issues
Caption: Systematic workflow for diagnosing and solving peak tailing.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (2018). ResearchGate. [Link]
-
On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases. (2013). PubMed. [Link]
-
Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. (1991). PubMed. [Link]
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]
-
Should an Additive be Added to your HPLC Eluent?. LCGC International. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. PubMed. [Link]
-
How can I improve my chiral column resolution?. (2014). ResearchGate. [Link]
-
additives for chiral. (2017). Chromatography Forum. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). PMC - PubMed Central. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations | Request PDF. ResearchGate. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. (2020). YouTube. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. yakhak.org [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. chiraltech.com [chiraltech.com]
- 16. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Resolution in the Chiral Separation of Amino Alcohols
Welcome to the Technical Support Center dedicated to resolving the complex challenges associated with the chiral separation of amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are striving for optimal enantiomeric resolution. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your separations.
Introduction: The Challenge of Amino Alcohol Enantioseparation
Amino alcohols are a critical class of compounds in the pharmaceutical industry, forming the chiral backbone of numerous drugs, including beta-blockers and certain antivirals.[1][2] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for separating and quantifying these enantiomers are essential.
However, achieving baseline resolution of amino alcohol enantiomers can be a formidable task. Their inherent basicity, propensity for hydrogen bonding, and often-similar structures of the enantiomers present unique challenges in liquid chromatography. This guide will provide a structured approach to troubleshooting and method development, focusing on High-Performance Liquid Chromatography (HPLC), the most prevalent technique for this application.[3]
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the chiral separation of amino alcohols.
Issue 1: Poor Resolution (Rs < 1.5) or Co-elution of Enantiomers
Poor resolution is the most frequent challenge. It can manifest as overlapping peaks or a complete lack of separation.
A. Inappropriate Chiral Stationary Phase (CSP) Selection:
-
Expertise & Experience: The choice of CSP is the most critical factor in any chiral separation. For amino alcohols, two main classes of CSPs have demonstrated broad applicability: polysaccharide-based and macrocyclic glycopeptide-based phases.
-
Polysaccharide-Based CSPs (e.g., Chiralpak®, Chiralcel®): These are derivatives of cellulose or amylose, often coated or immobilized on a silica support.[4] They offer a wide range of selectivities. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[5][6][7] For basic compounds like amino alcohols, derivatization of the amino group is often necessary to achieve good peak shape and resolution, particularly in normal-phase mode.
-
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC™): These CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for separating underivatized amino alcohols in reversed-phase or polar organic modes.[8][9] Their complex structures provide multiple interaction points, including ion-exchange, hydrogen bonding, and inclusion complexation.[6]
-
-
Troubleshooting Protocol: CSP Screening
-
Initial Screening: If you are developing a new method, screen your analyte on at least one polysaccharide-based column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) and one macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).
-
Evaluate Results: Assess the chromatograms for any signs of separation, even if it's just a shoulder on the peak.
-
Iterate: If no separation is observed, consider a different polysaccharide derivative (e.g., if an amylose-based CSP fails, try a cellulose-based one) or a different macrocyclic glycopeptide.
-
B. Suboptimal Mobile Phase Composition:
-
Expertise & Experience: The mobile phase composition dictates the interaction between the analyte and the CSP. For amino alcohols, the choice of organic modifier, additives, and pH are critical levers to manipulate selectivity and resolution.
-
Organic Modifier: In normal phase, common modifiers are alcohols like isopropanol (IPA) and ethanol mixed with a non-polar solvent like hexane or heptane. In reversed-phase, acetonitrile and methanol are typical. The type and concentration of the organic modifier can significantly impact resolution.
-
Additives (Acids and Bases): Due to the basic nature of the amino group, peak tailing can be a significant issue. Adding a basic modifier (e.g., diethylamine (DEA), ethanolamine) to the mobile phase in normal-phase chromatography can improve peak shape and, in some cases, enhance resolution by minimizing interactions with residual silanol groups on the silica support.[2][10] Conversely, in reversed-phase with macrocyclic glycopeptide CSPs, acidic additives (e.g., trifluoroacetic acid (TFA), formic acid) are often used to control the ionization state of the analyte and the CSP.[11]
-
-
Troubleshooting Protocol: Mobile Phase Optimization
-
Vary Organic Modifier Concentration: In your initial screening, if you observe partial separation, systematically vary the concentration of the organic modifier (e.g., for normal phase, try IPA concentrations of 5%, 10%, 15%, and 20%).
-
Introduce Additives:
-
For Normal Phase (Polysaccharide CSPs): If peak tailing is observed, add a small amount of a basic additive (e.g., 0.1% DEA) to the mobile phase.
-
For Reversed Phase (Macrocyclic Glycopeptide CSPs): Start with a mobile phase containing a low concentration of an acidic additive (e.g., 0.1% TFA).
-
-
Change Organic Modifier Type: If varying the concentration is insufficient, switch to a different organic modifier (e.g., from IPA to ethanol in normal phase, or from acetonitrile to methanol in reversed-phase).
-
C. Temperature Effects:
-
Expertise & Experience: Temperature can have a pronounced and sometimes unpredictable effect on chiral separations. Generally, lower temperatures increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[12] However, higher temperatures can improve peak efficiency and reduce analysis time. In some cases, a change in temperature can even lead to a reversal of the enantiomer elution order.
-
Troubleshooting Protocol: Temperature Screening
-
Sub-ambient to Ambient: If resolution is poor at room temperature, try running the separation at a lower temperature (e.g., 10°C or 15°C).
-
Elevated Temperatures: If peaks are broad, an increase in temperature (e.g., to 40°C) may improve efficiency and, consequently, resolution.
-
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. This can compromise resolution and lead to inaccurate integration.
A. Secondary Interactions with Residual Silanols:
-
Expertise & Experience: This is a very common issue for basic analytes like amino alcohols, especially on silica-based CSPs. The amino group can interact with acidic silanol groups on the silica surface, leading to peak tailing.
-
Troubleshooting Protocol:
-
Add a Basic Modifier: As mentioned previously, adding a small amount of a basic additive like DEA (0.1-0.5%) to the mobile phase in normal-phase mode can effectively mask these silanol groups and improve peak shape.[2][10]
-
Use an End-capped Column: If available, choose a CSP that is end-capped to minimize the number of accessible silanol groups.
-
B. Column Overload:
-
Expertise & Experience: Injecting too much sample can lead to peak distortion, including tailing.
-
Troubleshooting Protocol:
-
Reduce Injection Volume/Concentration: Prepare a more dilute sample or reduce the injection volume and re-run the analysis.
-
C. Mismatched Sample Solvent and Mobile Phase:
-
Expertise & Experience: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting Protocol:
-
Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Should I derivatize my amino alcohol before analysis?
A: Derivatization can be a powerful tool to improve the chiral separation of amino alcohols.[13][14] Consider derivatization if:
-
You are using a polysaccharide-based CSP in normal-phase mode and are experiencing poor peak shape or resolution.
-
Your amino alcohol lacks a strong chromophore for UV detection. Derivatization can introduce a UV-active group.[15]
-
You are struggling to achieve separation with direct methods.
Common derivatizing agents for amino alcohols include:
-
3,5-Dinitrobenzoyl chloride (DNB-Cl): Reacts with both the amino and hydroxyl groups to form a derivative with strong UV absorbance.[15]
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with the amino group to form a highly fluorescent derivative.[14]
-
o-Phthalaldehyde (OPA) with a chiral thiol: Forms a fluorescent diastereomeric derivative that can be separated on an achiral column.[13][16]
Q2: How do I choose between a cellulose-based and an amylose-based CSP?
A: The choice between cellulose and amylose-based CSPs is often empirical.
-
Cellulose-based CSPs tend to have a more ordered, layered structure.
-
Amylose-based CSPs have a more helical structure. These structural differences can lead to different selectivities for the same analyte. It is often beneficial to screen both types of columns during method development.
Q3: My resolution is decreasing over time with the same column and method. What should I do?
A: A decline in performance can be due to column contamination or degradation.
-
Column Contamination: If your samples are not clean, strongly retained impurities can accumulate on the column, affecting its performance.
-
Column Degradation: Using mobile phases with extreme pH values or high temperatures can lead to the degradation of the stationary phase.
Troubleshooting Protocol: Column Washing and Regeneration
-
Consult the Manufacturer's Instructions: Always follow the column care and use guide provided by the manufacturer.
-
Flush with a Stronger Solvent: For polysaccharide-based columns in normal phase, flushing with 100% ethanol or isopropanol can help remove strongly retained compounds.
-
Store Properly: Store the column in the recommended solvent to prevent degradation.
Q4: Can I use the same method for different amino alcohols?
A: While a single method may work for structurally similar amino alcohols, it is unlikely to be optimal for all. Even small changes in the analyte's structure can significantly impact its interaction with the CSP. It is always advisable to optimize the method for each specific amino alcohol.
Part 3: In-Depth Technical Protocols & Data
Protocol 1: Systematic Method Development for the Chiral Separation of a Novel Amino Alcohol
This protocol provides a structured approach to developing a robust chiral separation method from scratch.
1. Analyte Characterization and CSP Selection:
- Determine the structure and pKa of your amino alcohol.
- Based on its basicity, decide whether to attempt direct separation on a macrocyclic glycopeptide CSP or derivatization followed by separation on a polysaccharide CSP.
2. Initial Screening on Polysaccharide CSPs (Normal Phase):
- Columns: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based).
- Mobile Phases:
- A: n-Hexane/Isopropanol (90:10, v/v)
- B: n-Hexane/Ethanol (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Temperature: 25°C
- Injection Volume: 5 µL
- Detection: UV at a suitable wavelength.
- If peak tailing is observed: Add 0.1% DEA to the mobile phase.
3. Initial Screening on Macrocyclic Glycopeptide CSPs (Reversed Phase):
- Column: CHIROBIOTIC™ T
- Mobile Phases:
- A: Acetonitrile/Water with 0.1% TFA
- B: Methanol/Water with 0.1% TFA
- Gradient: Start with a high aqueous content and gradually increase the organic modifier.
4. Optimization:
- Based on the screening results, select the column and mobile phase system that shows the most promise.
- Systematically optimize the concentration of the organic modifier, the type and concentration of the additive, and the temperature to achieve a resolution (Rs) of > 1.5.
Data Presentation: Case Study - Separation of Propranolol Enantiomers
Propranolol is a classic example of a chiral amino alcohol beta-blocker. The following table summarizes the effect of mobile phase composition on its separation on a Chiralpak® IA column (amylose-based).
| Mobile Phase Composition (n-Heptane/Alcohol/Additive, v/v/v) | Resolution (Rs) | Elution Order |
| n-Heptane/Ethanol/Ammonia (80:20:0.1) | 1.62 | S(-), R(+) |
| n-Heptane/Ethanol/Diethylamine (80:20:0.1) | 1.75 | S(-), R(+) |
| n-Heptane/Isopropanol/Ammonia (90:10:0.1) | 1.48 | S(-), R(+) |
| n-Heptane/Isopropanol/Diethylamine (90:10:0.1) | 1.55 | S(-), R(+) |
Data adapted from reference[17].
Analysis: The data clearly shows that for propranolol on this CSP, ethanol as the organic modifier provides better resolution than isopropanol. Furthermore, diethylamine as a basic additive yields a higher resolution value compared to ammonia.[17] This highlights the importance of systematically screening both the organic modifier and the additive.
Part 4: Visualizing Chiral Recognition and Workflows
Chiral Recognition Mechanism on a Polysaccharide-Based CSP
Caption: Interactions in polysaccharide CSPs.
References
-
Yakhak Hoeji, et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 2021. [Link]
-
Bryan Tackett. "Playing with Selectivity for Optimal Chiral Separation." LCGC International, 2023. [Link]
-
Phenomenex. "Chiral HPLC Separations." Phenomenex, n.d. [Link]
-
Acta Naturae. "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination." Acta Naturae, 2025. [Link]
-
Sergei V. Dzyuba and Daniel W. Armstrong. "Chiral Recognition Mechanisms." Analytical Chemistry, 2006. [Link]
-
ResearchGate. "Separation of propranolol enantiomers using chiral HPLC." ResearchGate, 2025. [Link]
-
Bioanalysis Zone. "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone, n.d. [Link]
-
ResearchGate. "Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases." ResearchGate, 2025. [Link]
-
NIH. "Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study." National Institutes of Health, 2024. [Link]
-
Semantic Scholar. "Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases." Semantic Scholar, n.d. [Link]
-
Shimadzu. "Analytical Methods for Amino Acids." Shimadzu Scientific Instruments, n.d. [Link]
-
NIH. "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." National Institutes of Health, 2021. [Link]
-
Chromatography Today. "Trouble with chiral separations." Chromatography Today, 2020. [Link]
-
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, n.d. [Link]
-
NIH. "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects." National Institutes of Health, 2021. [Link]
-
LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC International, n.d. [Link]
-
SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. (n.d.). [Link]
-
ResearchGate. "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." ResearchGate, 2025. [Link]
-
ACS Publications. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, 2023. [Link]
-
ResearchGate. "Derivatizing Reagents for Detection of Organic Compounds By HPLC." ResearchGate, 2025. [Link]
-
ResearchGate. "Chemical structures of common chiral analytes used for evaluation of CSPs." ResearchGate, n.d. [Link]
-
ACS Publications. "Chiral Recognition Mechanisms." Analytical Chemistry, 2006. [Link]
-
Semantic Scholar. "Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase." Semantic Scholar, n.d. [Link]
-
AnalyteGuru from Waters. "How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids." AnalyteGuru, 2026. [Link]
-
AVESIS. "Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC." AVESİS, n.d. [Link]
-
"Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization." n.d. [Link]
-
PubMed. "Chiral mobile phase additives in HPLC enantioseparations." National Center for Biotechnology Information, n.d. [Link]
-
ResearchGate. "a: Schematic of the chiral recognition mechanism of cellulose-based..." ResearchGate, n.d. [Link]
-
ResearchGate. "Enantiomeric separation and quantitative determination of propranolol enantiomers in pharmaceutical preparations by chiral liquid chromatography." ResearchGate, 2025. [Link]
-
ResearchGate. "26 questions with answers in CHIRAL HPLC | Science topic." ResearchGate, n.d. [Link]
Sources
- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Hydrogenation of α-Chloroketones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the asymmetric hydrogenation of α-chloroketones. This guide is designed to provide field-proven insights and practical troubleshooting strategies to help you navigate the complexities of this powerful transformation. As Senior Application Scientists, we understand that achieving high conversion and enantioselectivity requires not only a robust catalyst system but also a deep understanding of potential pitfalls, chief among them being catalyst poisoning.
This resource is structured to provide rapid answers through our FAQ section and a deeper, systematic approach in our troubleshooting guides. We will explore the "why" behind experimental observations and provide detailed protocols to validate your system and resolve common issues.
Frequently Asked Questions (FAQs) - Your First Line of Defense
Here we address the most pressing questions that arise during experimentation.
Q1: My hydrogenation reaction is sluggish or has stalled completely. What are the most likely causes?
A stalled reaction is typically a strong indicator of catalyst deactivation. The primary suspect is catalyst poisoning, where impurities or byproducts bind to the catalyst's active sites, preventing the substrate from reacting.[1] The most common sources of poisons in this specific reaction are:
-
The Substrate Itself: α-chloroketones can be unstable, and trace acidic impurities like HCl, often present from synthesis or degradation, can be potent poisons.
-
Reagents and Solvents: Impurities such as sulfur compounds, amines, or water in your solvents or starting materials can deactivate the catalyst.[1][2]
-
Reaction Byproducts: The chiral chlorohydrin product or subsequent degradation products can sometimes inhibit the catalyst.
-
Atmospheric Leaks: Oxygen can be detrimental to many sensitive ruthenium and rhodium catalysts.
Q2: I'm observing a significant drop in enantioselectivity (ee) but conversion is still reasonable. What's happening?
A loss of enantioselectivity suggests a modification of the catalyst's chiral environment. This can be caused by:
-
Selective Poisoning: A poison might not completely kill the catalyst but could interact with the chiral ligand or the metal center in a way that disrupts the precise steric and electronic environment required for high stereocontrol.
-
Formation of an Achiral Catalyst Species: The original chiral catalyst may be degrading into a more robust but achiral species that can still perform the hydrogenation, albeit without stereocontrol.
-
Reaction Conditions: Elevated temperatures or the presence of certain bases/acids can sometimes lead to racemization of the product after it is formed. It is crucial to analyze product ee at low conversion to rule this out.
Q3: What are the most common poisons for Ruthenium- and Rhodium-based hydrogenation catalysts?
Both Ruthenium and Rhodium catalysts, commonly used for ketone hydrogenation, are sensitive to a range of impurities.[3] Key poisons include:
-
Halides: Chloride ions (Cl⁻), which can be generated from the substrate, are known inhibitors.
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are classic poisons for precious metal catalysts, even at ppm levels.[1][2]
-
Lewis Bases: Amines, nitriles, and phosphines can coordinate strongly to the metal center, blocking the active site.[4][5] The product amine from imine hydrogenation, for instance, is a known cause of catalyst poisoning.[4]
-
Carbon Monoxide (CO): Often present in low-quality hydrogen gas or from decomposition of organic matter, CO forms very stable metal carbonyls.
-
Heavy Metals: Impurities like mercury, lead, or arsenic can irreversibly deactivate the catalyst.[1][2]
Q4: How can I definitively test if my substrate is the source of the poison?
A catalyst loading study is an invaluable tool.[5] Run a series of reactions with identical parameters but vary the catalyst loading (e.g., 1 mol%, 0.1 mol%, 0.01 mol%). If reactions at very low catalyst loadings fail disproportionately, it strongly suggests that a stoichiometric amount of a poison present in the substrate is consuming the catalyst.[5] For a "clean" substrate, the turnover number (TON) should remain relatively constant. If different batches of the same substrate give different results, this also points to batch-to-batch variations in purity.[5]
Q5: Is it possible to regenerate a poisoned catalyst?
Regeneration is sometimes possible but depends heavily on the nature of the poison and the catalyst.
-
Reversible Poisons: If the poison is weakly adsorbed, washing the catalyst (if heterogeneous) or treating the reaction mixture with a scavenger might be effective.
-
Irreversible Poisons: For strongly bound poisons like sulfur or heavy metals, regeneration is more complex. It often involves a high-temperature oxidation step (calcination in air) to burn off the poison, followed by a reduction step (e.g., with H₂) to restore the active metallic state.[1][6] However, these harsh conditions can also lead to changes in the catalyst structure, such as metal particle sintering, which may permanently alter its activity and selectivity.
Troubleshooting Guide: A Systematic Approach
When facing a challenging reaction, a structured approach is key. Use the following guide based on the symptoms you observe.
Symptom 1: Low or No Conversion
Your reaction has failed to reach completion. This is the most common failure mode and is overwhelmingly linked to catalyst deactivation.
Caption: A logical workflow for troubleshooting low reaction conversion.
Symptom 2: Low Enantioselectivity
The reaction works, but the stereochemical outcome is poor. This points to issues with the chiral integrity of the catalytic cycle.
| Possible Cause | Causality & Explanation | Recommended Action |
| Partial Catalyst Poisoning | An impurity may be interacting with the chiral ligand, altering its conformation without completely blocking the active site. This compromises the catalyst's ability to differentiate between the two faces of the ketone. | Identify and eliminate the poison source (see workflow above). Even trace amounts of an inhibitor can have a large impact on ee. |
| Presence of an Achiral Catalyst | The reaction might be catalyzed by a mixture of the desired chiral catalyst and a highly active achiral species (e.g., metallic nanoparticles formed from catalyst degradation). | Use NMR or other spectroscopic methods to check the integrity of the catalyst pre- and post-reaction. Ensure the pre-catalyst is fully activated as intended. |
| Product Racemization | The chiral chlorohydrin product may be susceptible to racemization under the reaction conditions, especially if a strong base is used as an additive or if temperatures are too high. | Run the reaction at a lower temperature. Analyze the product ee at low conversion (~10-20%); if the ee is high initially but drops over time, product racemization is likely. Re-evaluate the need for basic additives. |
| Incorrect Reaction Conditions | Solvent polarity and hydrogen pressure can influence the transition state of the hydrogenation, affecting enantioselectivity.[7] | Perform a screen of different solvents (e.g., methanol, ethanol, dichloromethane). Optimize hydrogen pressure, as it can affect the kinetics of competing reaction pathways.[7] |
Experimental Protocols
Protocol 1: Purification of α-Chloroacetophenone Substrate
Rationale: α-chloroacetophenones can contain residual HCl from their synthesis, which is a potent catalyst poison. This protocol aims to remove acidic impurities.
-
Dissolution: Dissolve the crude α-chloroacetophenone in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acids. Observe for any gas evolution (CO₂). Repeat until no more gas evolves.
-
Water (H₂O) to remove residual bicarbonate.
-
Brine (saturated aqueous NaCl) to aid in drying the organic layer.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified substrate.
-
Validation: Confirm purity by NMR or GC-MS. The purified substrate should be stored under an inert atmosphere.
Protocol 2: General Procedure for Catalyst Regeneration (Oxidative Treatment)
Disclaimer: This is a harsh procedure that may not be suitable for all catalysts, particularly those on sensitive supports or with delicate ligands. It is intended for catalysts poisoned by organic residues or strongly bound sulfur.
-
Catalyst Isolation: If heterogeneous, filter the catalyst from the reaction mixture and wash thoroughly with a clean solvent. If homogeneous, this procedure is not applicable.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Oxidation (Calcination): Place the catalyst in a tube furnace. Heat slowly (e.g., 2 °C/min) under a flow of dilute air (e.g., 5% O₂ in N₂) to a target temperature (typically 300-500 °C, catalyst dependent) and hold for 2-4 hours.[6] This step is designed to burn off organic poisons and convert sulfides to oxides.
-
Purging: Cool the catalyst under a flow of inert gas (N₂ or Ar).
-
Reduction: Once at the desired reaction temperature (or slightly above), switch the gas flow to hydrogen (H₂) to reduce the oxidized metal back to its active metallic state. Hold for 1-2 hours.[6]
-
Final Purge: Cool to room temperature under an inert gas. The catalyst is now regenerated and should be handled under inert conditions.
Technical Deep Dive: The Science of Poisoning
Catalyst poisoning is the chemical deactivation of a catalyst's active sites. In the context of asymmetric hydrogenation, the poison molecule interacts with the central metal atom (Ru or Rh), leading to a loss of catalytic activity.[1]
Caption: Mechanism of active site blockage by a catalyst poison.
The mechanism of poisoning can be twofold:
-
Geometric Blocking: The poison molecule physically adsorbs onto the active metal site, preventing the chloroketone substrate from coordinating.[1] This is the most direct form of inhibition. Poisons often have a stronger affinity for the catalyst's surface than the intended reactants, leading to prolonged or permanent deactivation.[1]
-
Electronic Modification: The poison can alter the electronic properties of the metal center. For example, a strongly electron-withdrawing poison can make the metal less capable of activating hydrogen or binding the ketone. This can reduce the reaction rate without completely blocking the site.
In the case of α-chloroketones, the in-situ generation of HCl is a significant concern. The resulting chloride ions can coordinate to the cationic metal center, neutralizing its charge and altering the ligand sphere, which is detrimental to both activity and enantioselectivity. This underscores the critical importance of substrate purity in achieving successful and reproducible results in asymmetric hydrogenation.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
- Asymmetric Hydrogen
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (n.d.). MDPI. [Link]
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018). ACS Publications. [Link]
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
- Catalyst Deactivation, Poisoning and Regener
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). NIH. [Link]
-
Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. [Link]
-
Catalyst poison. (n.d.). Britannica. [Link]
-
Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. (n.d.). ACS Publications. [Link]
-
Modern Methods for Asymmetric Hydrogenation of Ketones. (2006). Organic Chemistry Portal. [Link]
-
High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022). ACS Publications. [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications. [Link]
-
Why Is Ruthenium an Efficient Catalyst for the Aqueous-Phase Hydrogenation of Biosourced Carbonyl Compounds? (2015). ACS Catalysis. [Link]
-
Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles. (2022). RSC Advances. [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026). American Chemical Society. [Link]
-
Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. (2025). ResearchGate. [Link]
-
Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. (n.d.). SciELO. [Link]
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. ethz.ch [ethz.ch]
Validation & Comparative
A Comparative Guide to Catalysts for the Asymmetric Reduction of 3-Chloropropiophenone
The enantioselective reduction of prochiral ketones is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. The synthesis of optically active (S)-3-chloro-1-phenylpropanol, a key intermediate for blockbuster antidepressants such as fluoxetine and tomoxetine, hinges on the efficient asymmetric reduction of 3-chloropropiophenone.[1] This guide provides a comparative analysis of three leading catalytic systems for this pivotal transformation: Noyori's ruthenium-based asymmetric hydrogenation, the Corey-Bakshi-Shibata (CBS) organocatalytic reduction, and whole-cell biocatalysis. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to empower researchers in selecting the optimal catalyst for their needs.
Introduction to the Catalytic Systems
The choice of catalyst for an asymmetric reduction is a critical decision, influenced by factors such as desired enantioselectivity, yield, cost, scalability, and environmental impact. Here, we evaluate a metal-based catalyst, an organocatalyst, and a biocatalyst to provide a broad perspective on the available synthetic strategies.
-
Noyori Asymmetric Hydrogenation: Pioneered by Nobel laureate Ryōji Noyori, this method employs ruthenium catalysts bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[2] These catalysts are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide array of ketones.[3]
-
Corey-Bakshi-Shibata (CBS) Reduction: This organocatalytic approach utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane.[4] The CBS reduction is celebrated for its predictable stereochemical outcome and operational simplicity.[5]
-
Whole-Cell Biocatalysis: This green chemistry approach leverages the enzymatic machinery of microorganisms, such as yeast and bacteria, to perform highly selective reductions. Whole-cell biocatalysts are attractive due to their often exceptional enantioselectivity, mild reaction conditions, and the avoidance of heavy metal catalysts.[6]
Performance Comparison
The following table summarizes the performance of these three catalytic systems in the asymmetric reduction of 3-chloropropiophenone, based on data from peer-reviewed literature.
| Catalyst System | Catalyst/Microorganism | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reaction Conditions | Reference |
| Noyori Asymmetric Hydrogenation | Ru-BINAP complex (representative) | >95 (expected) | High (expected) | H₂ pressure, solvent (e.g., methanol), base | [2] |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-CBS Catalyst with BH₃ | >95 (expected) | High (expected) | Anhydrous THF, low temperature | [4] |
| Whole-Cell Biocatalysis | Saccharomyces cerevisiae CGMCC 2266 (immobilized) | 99 (S) | 80 | 30°C, aqueous medium | [6] |
| Whole-Cell Biocatalysis | Acetobacter sp. CCTCC M209061 | >99 (S) | 82.3 | 30°C, aqueous medium with DES | [6] |
Mechanistic Insights and Rationale
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing a synthetic route. Here, we explore the catalytic cycles of the three systems.
Noyori Asymmetric Hydrogenation: A Dance of Ligands
The Noyori hydrogenation proceeds through a well-defined catalytic cycle involving the coordination of the ketone to the chiral ruthenium complex. The chirality of the BINAP ligand creates a chiral pocket that dictates the facial selectivity of hydride transfer from the ruthenium center to the carbonyl carbon.
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
CBS Reduction: A Chiral Relay of Hydride
In the CBS reduction, the chiral oxazaborolidine catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This activation, coupled with the coordination of borane to the nitrogen atom of the catalyst, facilitates a highly organized, face-selective intramolecular hydride transfer through a six-membered ring transition state.[4][7]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Whole-Cell Biocatalysis: Nature's Precision
Whole-cell biocatalysis utilizes enzymes, such as ketoreductases, within the microorganism. These enzymes possess highly evolved active sites that bind the substrate in a specific orientation, enabling near-perfect enantioselectivity. The reduction is powered by cellular cofactors like NADPH, which are continuously regenerated by the cell's metabolism.
Caption: Simplified workflow of whole-cell biocatalytic reduction.
Experimental Protocols
The following are representative, step-by-step protocols for the asymmetric reduction of 3-chloropropiophenone using the three discussed catalytic systems.
Protocol 1: Noyori Asymmetric Hydrogenation (General Procedure)
This protocol is a general representation and may require optimization for 3-chloropropiophenone.
Materials:
-
[RuCl₂(R)-BINAP]₂·NEt₃ complex
-
3-chloropropiophenone
-
Anhydrous methanol
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the [RuCl₂(R)-BINAP]₂·NEt₃ catalyst.
-
Add anhydrous, degassed methanol to the liner.
-
Add 3-chloropropiophenone to the solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50°C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting (R)-3-chloro-1-phenylpropanol by column chromatography.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction (General Procedure)
This protocol is a general representation and should be performed under strictly anhydrous conditions.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
3-chloropropiophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1N HCl
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (BMS) dropwise.
-
Stir the mixture at 0°C for 10 minutes.
-
Cool the reaction mixture to -20°C.
-
Add a solution of 3-chloropropiophenone in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -20°C for 1-2 hours, monitoring by TLC.
-
Upon completion, slowly add methanol dropwise to quench the excess borane.
-
Allow the mixture to warm to room temperature.
-
Add 1N HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (R)-3-chloro-1-phenylpropanol by column chromatography.
Protocol 3: Whole-Cell Biocatalysis with Saccharomyces cerevisiae
This protocol is adapted from a published procedure for the reduction of 3-chloropropiophenone.[6]
Materials:
-
Saccharomyces cerevisiae CGMCC 2266 cells
-
Sodium alginate
-
Calcium chloride
-
Culture medium (e.g., YPD)
-
3-chloropropiophenone
-
Glucose
Procedure:
-
Cell Immobilization:
-
Mix a suspension of S. cerevisiae cells with a 2% sodium alginate solution.
-
Extrude the mixture dropwise into a 0.2 M calcium chloride solution to form beads.
-
Allow the beads to cure for 2 hours.
-
-
Pre-treatment:
-
Thermally pretreat the immobilized cells at 50°C for 30 minutes to enhance enantioselectivity.[6]
-
-
Bioreduction:
-
In a flask containing culture medium and glucose, add the immobilized cell beads.
-
Allow the cells to re-culture for 24 hours at 30°C with shaking.
-
Add 3-chloropropiophenone to the culture (batch-wise addition may be beneficial).
-
Continue the incubation at 30°C with shaking for 24-48 hours.
-
Monitor the conversion of the substrate and the formation of the product by GC or HPLC.
-
-
Product Isolation:
-
Separate the beads from the culture medium.
-
Extract the culture medium with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the (S)-3-chloro-1-phenylpropanol by column chromatography.
-
Conclusion and Future Outlook
The choice of catalyst for the asymmetric reduction of 3-chloropropiophenone is a multifaceted decision. Noyori's asymmetric hydrogenation offers high turnover numbers and excellent enantioselectivity, making it suitable for large-scale industrial applications. The CBS reduction provides a reliable and predictable method with a simple experimental setup, ideal for laboratory-scale synthesis. Whole-cell biocatalysis represents a green and highly selective alternative, often yielding products with near-perfect enantiopurity under mild conditions.
The future of asymmetric catalysis lies in the development of more sustainable and efficient systems. This includes the design of catalysts based on earth-abundant metals, the engineering of more robust and versatile enzymes, and the integration of these catalytic systems into continuous flow processes. For the synthesis of chiral intermediates like (S)-3-chloro-1-phenylpropanol, a continued exploration of all three catalytic paradigms will undoubtedly lead to more economical and environmentally benign manufacturing processes.
References
- Gao, L., et al. (2013). Asymmetric reduction of 3-chloropropiophenone using Saccharomyces cerevisiae CGMCC 2266 cells immobilized in calcium alginate. Bioprocess and Biosystems Engineering, 36(11), 1641-1648.
- Khan, S., et al. (2021). Enhanced whole-cell biotransformation of 3-chloropropiophenone into 1-phenyl-1-propanone by hydrogel entrapped Chlorella emerson. Biotechnology Letters, 43(12), 2259-2272.
-
NROChemistry. Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Tube. CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Available at: [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]
-
Chem-Station. Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]
-
Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]
-
Nobel Prize Outreach. Ryoji Noyori - Nobel Lecture. Available at: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available at: [Link]
-
ResearchGate. Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. Available at: [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
ResearchGate. A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems. Available at: [Link]
- Google Patents. US5202473A - Ruthenium-binap asymmetric hydrogenation catalyst.
-
National Center for Biotechnology Information. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Available at: [Link]
-
The Noyori Laboratory. PUBLICATIONS. Available at: [Link]
-
Chem-Station. Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]
-
Sci-Hub. Asymmetric hydrogenation of 3,5-Dioxoesters catalyzed by Ru-binap complex. Available at: [Link]
-
ACS Publications. Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. Available at: [Link]
-
Royal Society of Chemistry. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Available at: [Link]
-
MDPI. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Available at: [Link]
-
ResearchGate. Recent advances in the metabolic engineering of microorganisms for the production of 3-hydroxypropionic acid as C3 platform chemical. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in microbial and enzymatic engineering for the biodegradation of micro- and nanoplastics. Available at: [Link]
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ethz.ch [ethz.ch]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Efficacy of (R)- and (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's spatial arrangement and its biological function is paramount. This guide provides a comparative analysis of the potential biological efficacy of the (R)- and (S)-enantiomers of 3-Amino-1-(3-chlorophenyl)propan-1-ol. While direct comparative studies on this specific compound are not extensively available in public literature, this guide synthesizes information from structurally related molecules to provide a predictive framework for their differential pharmacology.
The Critical Role of Stereochemistry in Pharmacology
In the realm of drug discovery, chirality is a fundamental concept that dictates the interaction of a molecule with its biological target.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[3][4] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other.[5][6] The case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of the importance of stereoselectivity in drug design.[5]
The 3-amino-1-phenylpropan-1-ol scaffold is a key structural motif in a number of pharmaceuticals, notably in antidepressants like fluoxetine.[7] In these drugs, the specific stereochemistry is crucial for their therapeutic effect, underscoring the likelihood that the (R)- and (S)-enantiomers of this compound will also display distinct biological activities.[8]
Physicochemical Properties of (R)- and (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol
A foundational step in comparing the two enantiomers is to understand their basic chemical properties. As enantiomers, they share the same molecular formula, molecular weight, and other non-chiral physical properties, but differ in their interaction with plane-polarized light.
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Appearance | Solid |
Potential Biological Activities and Stereoselective Differences
Based on the pharmacology of structurally similar compounds, two primary areas of potential biological activity for (R)- and (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol are as monoamine reuptake inhibitors and as antimicrobial agents.
Monoamine Reuptake Inhibition: A Potential for Antidepressant Activity
Many derivatives of 3-amino-1-phenylpropan-1-ol are known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft.[9][10] Inhibition of these transporters increases the concentration of these neurotransmitters in the synapse, a mechanism central to the action of many antidepressant medications.[11][12]
Given this precedent, it is highly probable that the enantiomers of this compound will exhibit stereoselective inhibition of these transporters. For instance, a structurally related compound, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, has been shown to be a potent triple reuptake inhibitor with specific binding affinities for SERT, NET, and DAT.[9] It is plausible that one enantiomer of this compound will show higher affinity and/or selectivity for one or more of these transporters compared to the other. This difference in interaction at the molecular level would translate to significant variations in their potential antidepressant efficacy and side-effect profiles.
Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition
Caption: Hypothesized mechanism of monoamine reuptake inhibition.
Antimicrobial and Antifungal Activity
Derivatives of amino alcohols and related nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of antimicrobial and antifungal activities.[13][14][15][16] For example, some 2-amino-3-phenylpropan-1-ol derivatives have shown activity against various microorganisms, including Klebsiella sp.[13] Additionally, other related compounds have exhibited antifungal properties against pathogenic strains like Candida albicans.[17][18]
The stereochemistry of these compounds can also influence their antimicrobial efficacy. The chiral nature of microbial enzymes and cell wall components can lead to stereoselective interactions.[19] Therefore, it is anticipated that the (R)- and (S)-enantiomers of this compound may exhibit different minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.
Experimental Protocols for Efficacy Comparison
To empirically determine the differential efficacy of the (R)- and (S)-enantiomers, the following experimental protocols are recommended.
Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay
This protocol is designed to assess the inhibitory potency of the enantiomers on the serotonin, norepinephrine, and dopamine transporters.
Objective: To determine the IC₅₀ values of (R)- and (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol for SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
(R)-3-Amino-1-(3-chlorophenyl)propan-1-ol and (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the HEK293 cell lines under standard conditions.
-
Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer to a final concentration of 1-2 x 10⁵ cells/well.
-
Compound Dilution: Prepare serial dilutions of the (R)- and (S)-enantiomers in the assay buffer.
-
Incubation: In a 96-well plate, add the cell suspension, the radiolabeled neurotransmitter, and the test compounds (or vehicle control). Incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
Termination of Uptake: Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by non-linear regression analysis.
Experimental Workflow: Monoamine Reuptake Assay
Caption: Workflow for the in vitro monoamine reuptake inhibition assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the enantiomers against various microbial strains.
Objective: To determine the MIC of (R)- and (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol against a panel of bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
(R)-3-Amino-1-(3-chlorophenyl)propan-1-ol and (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the (R)- and (S)-enantiomers in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by visual inspection or by measuring the optical density at 600 nm.
Conclusion
While direct experimental data comparing the biological efficacy of (R)- and (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol is currently limited, the established principles of stereochemistry in pharmacology and the known activities of structurally related compounds provide a strong basis for predicting differential effects. It is highly likely that these enantiomers will exhibit stereoselective interactions with biological targets, particularly monoamine transporters and microbial enzymes. The provided experimental protocols offer a robust framework for elucidating these differences, which will be crucial for any future development of these compounds for therapeutic applications. Further research into the specific biological activities of these enantiomers is warranted to fully understand their potential.
References
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (KR101644016B1).
- Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
- 3-Methylamino-3-phenylpropan-1-ol.
- Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). PubMed.
- 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride. Benchchem.
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (US20040102651A1).
- 3-Amino-1-phenylpropan-1-ol. PubChem.
- Stereochemistry in Drug Action. PMC - NIH.
- Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3-diphenylpropanones, novel aza-michael products.
- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- Effects of Stereoisomers on Drug Activity.
- Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity. Pharmacia.
- In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters.
- (1RS)-3-(Methylamino)-1-phenylpropan-1-ol. LGC Standards.
- Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia.
- The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.
- Effects of Stereoisomers on Drug Activity.
- The Strategic Role of (R)-3-(Methylamino)-1-phenylpropan-1-ol in the Enantioselective Synthesis of Fluoxetine. Benchchem.
- Chirality in Drug Molecules: Synthetic and Biological Implic
- Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia.
- Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH.
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
- STEREOCHEMISTRY AND DRUG ACTION.pptx.
- Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)
- Synthesis, Antibacterial and Antifungal Activities of 3-Amino-5- methyl[1,1'-biphenyl]-2,4-dicarbonitrile Deriv
- Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds.
- Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. PubMed.
- Preparation method of 3-methylamino-1-phenylpropanol. (CN100432043C).
- Molecular targets for antifungals in amino acid and protein biosynthetic p
- Triple reuptake inhibitors as potential next-gener
- (S)-3-Amino-3-phenylpropan-1-ol.
- (S)-3-Amino-3-phenylpropan-1-ol. TCI Chemicals.
- Phenylpropanolamine. PubChem - NIH.
- 3-[(3-hydroxy-3-phenylpropyl)methyl amino]-1-phenylpropan-1-ol. Simson Pharma Limited.
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]
- 11. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. benthamscience.com [benthamscience.com]
- 17. mdpi.com [mdpi.com]
- 18. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Al-Khwarizmi Algorithm: A Cost-Effectiveness Analysis of Synthetic Routes to 3-Amino-1-(3-chlorophenyl)propan-1-ol
Introduction
3-Amino-1-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in several centrally acting agents, making the efficient and cost-effective production of this intermediate a significant focus for process chemists and drug development professionals. The stereochemistry of the amino and alcohol groups is often crucial for the biological activity of the final active pharmaceutical ingredient (API), necessitating synthetic routes that offer high enantioselectivity.
This guide provides a comprehensive cost-effectiveness analysis of three distinct synthetic pathways to this compound. Each route is evaluated based on chemical cost, yield, purity, safety, environmental impact, and scalability. The objective is to equip researchers and process chemists with the necessary data to make informed decisions when selecting a synthetic strategy that aligns with their specific needs, whether for laboratory-scale research or large-scale manufacturing.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are presented and analyzed:
-
Route 1: Asymmetric Reduction of a Ketone Precursor
-
Route 2: Ammonolysis of a Chloro-alcohol Intermediate
-
Route 3: Grignard Reaction with a Nitrile or Epoxide Precursor
The following table summarizes the key metrics for each route, providing a high-level comparison of their cost-effectiveness and practicality.
| Metric | Route 1: Asymmetric Reduction | Route 2: Ammonolysis | Route 3: Grignard Reaction |
| Starting Material Cost | Moderate to High | Low to Moderate | Low to Moderate |
| Reagent Cost | High (chiral catalyst) | Low | Moderate |
| Overall Yield | High (typically >90%) | Moderate to High (can be optimized) | Moderate |
| Enantiomeric Purity | Excellent (>99% ee achievable) | Requires chiral starting material or resolution | Requires chiral auxiliary or resolution |
| Process Scalability | Good, with catalyst cost being a factor | Excellent, well-suited for industrial scale | Good, but requires stringent safety protocols |
| Safety Concerns | Flammable solvents, borane reagents | High-pressure ammonia, corrosive reagents | Highly reactive Grignard reagents, flammable ethers |
| Environmental Impact | Boron waste, solvent disposal | Ammonia emissions, saline wastewater | Magnesium waste, ether solvent disposal |
| Estimated Cost per Kg | High | Low | Moderate |
Route 1: Asymmetric Reduction of 3-chloro-1-(3-chlorophenyl)propan-1-one
This route offers a highly efficient and stereocontrolled synthesis of the target molecule. The key step involves the asymmetric reduction of the prochiral ketone, 3-chloro-1-(3-chlorophenyl)propan-1-one, using a chiral catalyst, most commonly a Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a reducing agent like sodium borohydride.[1][2][3][4]
Causality of Experimental Choices
The choice of a CBS catalyst is driven by its well-established ability to deliver high enantioselectivity in the reduction of a wide range of ketones.[3][5] The oxazaborolidine core of the catalyst coordinates with both the borane reducing agent and the ketone substrate, creating a rigid, chair-like transition state that directs the hydride transfer to one face of the carbonyl group, resulting in the preferential formation of one enantiomer.[4][6] Sodium borohydride is a cost-effective and relatively mild reducing agent, making it suitable for this transformation. The use of an aprotic solvent like tetrahydrofuran (THF) is crucial to prevent the quenching of the borane and the catalyst.
Experimental Protocol
Materials:
-
3-chloro-1-(3-chlorophenyl)propan-1-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-chloro-1-(3-chlorophenyl)propan-1-one (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add a solution of sodium borohydride (1.2 eq) in THF to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess sodium borohydride.
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 3-chloro-1-(3-chlorophenyl)propan-1-ol, is then subjected to ammonolysis as described in Route 2, or the amino group can be introduced via other methods such as azide substitution followed by reduction.
Workflow Diagram
Caption: Workflow for the asymmetric reduction route.
Route 2: Ammonolysis of 3-chloro-1-(3-chlorophenyl)propan-1-ol
This route represents a more traditional and potentially more cost-effective approach, particularly for large-scale production. It involves the direct displacement of the chlorine atom in 3-chloro-1-(3-chlorophenyl)propan-1-ol with ammonia. This nucleophilic substitution reaction is typically carried out under pressure in an aqueous or alcoholic solution of ammonia.
Causality of Experimental Choices
The use of a large excess of ammonia is necessary to drive the reaction to completion and to minimize the formation of secondary and tertiary amine byproducts.[7] The reaction is often heated in a sealed reactor to increase the rate of reaction. The choice of solvent (water or an alcohol) depends on the solubility of the starting material and the desired reaction conditions. The mechanism proceeds via a direct SN2 displacement of the chloride by the ammonia nucleophile.[8][9] The stereochemistry at the alcohol-bearing carbon is retained during this step.
Experimental Protocol
Materials:
-
(R)- or (S)-3-chloro-1-(3-chlorophenyl)propan-1-ol
-
Aqueous ammonia (28-30%)
-
Ethanol (optional)
-
Sodium hydroxide
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Charge a pressure reactor with (R)- or (S)-3-chloro-1-(3-chlorophenyl)propan-1-ol (1.0 eq) and a solution of aqueous ammonia (10-20 eq) in water or ethanol.
-
Seal the reactor and heat the mixture to 80-100 °C for 12-24 hours. The internal pressure will increase during the reaction.
-
After cooling to room temperature, carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
-
Basify the residue with a sodium hydroxide solution to a pH of >12.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for the ammonolysis route.
Route 3: Grignard Reaction
This route offers a convergent approach where the carbon skeleton is constructed via a Grignard reaction. A potential strategy involves the reaction of a Grignard reagent, such as vinylmagnesium bromide, with 3-chlorobenzaldehyde. The resulting allylic alcohol can then be converted to the target amino alcohol through a hydroboration-oxidation followed by amination sequence, or through an epoxidation-amination sequence.
Causality of Experimental Choices
The Grignard reaction is a powerful tool for C-C bond formation.[10] The choice of 3-chlorobenzaldehyde as the starting material is based on its commercial availability and cost-effectiveness. Vinylmagnesium bromide provides the two-carbon extension needed to form the propanol backbone. The subsequent functional group transformations are standard and reliable methods in organic synthesis. However, the multi-step nature of this route and the potential for side reactions can impact the overall yield and cost-effectiveness. The presence of the aldehyde functional group in the starting material can be challenging for Grignard reactions, and protecting groups may be necessary in some cases.[11][12]
Experimental Protocol (Illustrative)
Materials:
-
3-Chlorobenzaldehyde
-
Vinylmagnesium bromide solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
-
Diethyl ether
-
Borane-THF complex
-
Hydrogen peroxide (30%)
-
Sodium hydroxide solution
-
(Further reagents for amination)
Procedure:
-
To a stirred solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add vinylmagnesium bromide solution (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-chlorophenyl)prop-2-en-1-ol.
-
The allylic alcohol is then subjected to a hydroboration-oxidation sequence followed by an appropriate amination protocol to introduce the amino group at the C3 position.
Workflow Diagram
Caption: Workflow for the Grignard reaction route.
Safety, Environmental, and Scalability Considerations
Route 1: Asymmetric Reduction
-
Safety: Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Borane reagents are also flammable and can be toxic. Anhydrous conditions are essential.
-
Environmental: Boron-containing waste is generated, which requires proper disposal.[13] The use of organic solvents necessitates recycling or incineration.
-
Scalability: The process is scalable, but the cost of the chiral catalyst can become a significant factor at larger scales. Catalyst recovery and recycling can improve the economics.
Route 2: Ammonolysis
-
Safety: The use of concentrated ammonia solutions and high-pressure reactors requires specialized equipment and stringent safety protocols. Ammonia is corrosive and toxic.
-
Environmental: Unreacted ammonia can be released into the atmosphere if not properly contained and recycled. The process generates saline wastewater. Ammonia is a known environmental pollutant.[14][15]
-
Scalability: This route is highly scalable and is often used for the industrial production of amino alcohols. The low cost of ammonia is a major advantage.
Route 3: Grignard Reaction
-
Safety: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[10] Anhydrous ethers, which are highly flammable, are typically used as solvents. Strict inert atmosphere techniques are mandatory.
-
Environmental: The generation of magnesium salts as byproducts and the use of large volumes of ether solvents are the main environmental concerns.
-
Scalability: Grignard reactions are scalable, but the safety considerations become more critical at larger scales, requiring specialized reactors and handling procedures.[16][17]
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is a multi-faceted decision that depends on the specific requirements of the project.
-
For laboratory-scale synthesis where high enantiopurity is paramount , Route 1 (Asymmetric Reduction) is the recommended approach. The high yield and excellent stereocontrol offered by the CBS-catalyzed reduction justify the higher cost of the catalyst.
-
For large-scale industrial production where cost is the primary driver , Route 2 (Ammonolysis) is the most viable option. The low cost of the starting materials and reagents, coupled with its proven scalability, makes it the most economically attractive route, provided that a source of the chiral chloro-alcohol is available or a resolution step is incorporated.
Ultimately, a thorough process hazard analysis and a detailed cost analysis based on current market prices of all materials are essential before implementing any of these synthetic routes on a significant scale.
References
- Wang, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
- Google Patents. (n.d.). CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
- Google Patents. (n.d.). DE19933833A1 - Process for the production of Grignard reagents and new Grignard reagents.
- MDPI. (2018). Asymmetric Ketone Reduction by Immobilized Rhodotorula mucilaginosa. Molecules, 23(9), 2333.
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
ACS Omega. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[18][19] Addition and Oxidative Coupling Reactions. ACS Omega, 7(5), 4085–4095.
-
C-THRU. (n.d.). Ammonia Production Processes from Energy and Emissions Perspectives: A Technical Brief. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved from [Link]
- Wang, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
-
WordPress. (2026, January 7). Ketone Reduction. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]
-
ACS Publications. (n.d.). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Retrieved from [Link]
-
Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
- Wang, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
-
OSTI.GOV. (2020, August 18). Life cycle energy use and greenhouse gas emissions of ammonia production from renewable resources and industrial by-products. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.10: Formation of Halohydrins. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]
-
PMC. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]
-
YouTube. (2012, October 20). Halohydrin Formation - Alkene Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
ResearchGate. (2024, April 7). DYNAMICS OF AMMONIA SYNTHESIS FROM INDUSTRIAL REACTORS: A GAZE TOWARDS PRODUCTION DIVERSITY. Retrieved from [Link]
-
YouTube. (2016, December 23). Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
The Royal Society. (n.d.). The impact of ammonia emissions from agriculture on biodiversity. Retrieved from [Link]
-
MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
IndiaMART. (n.d.). 3'- Chloro Propiophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonia production. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. acs.org [acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 14. royalsociety.org [royalsociety.org]
- 15. Ammonia production - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. biosynth.com [biosynth.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-Amino-1-(3-chlorophenyl)propan-1-ol
As a Senior Application Scientist, my primary objective extends beyond mere procedural instruction; it is to empower fellow researchers with a deep, mechanistic understanding of the protocols we undertake. The proper disposal of chemical reagents is not a peripheral task but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive framework for the safe handling and disposal of 3-Amino-1-(3-chlorophenyl)propan-1-ol, a compound frequently utilized as an intermediate in organic synthesis.[1][2] The principles and methodologies outlined herein are designed to be self-validating, ensuring that safety and compliance are integrated into every step of your workflow.
Hazard Identification and Inherent Risk Profile
Before any handling or disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a chlorinated amino alcohol. Its structure, featuring a chlorinated aromatic ring and an amino group, dictates its reactivity and toxicological profile. The primary hazards are associated with its potential for irritation and harm upon contact or ingestion.[3][4]
A comprehensive risk assessment must be conducted before working with this compound. This involves not only understanding the chemical's intrinsic hazards but also evaluating the specific quantities being used, the nature of the experimental procedures, and the potential for exposure.
| Hazard Category | GHS Classification | Description of Risk |
| Acute Toxicity, Oral | Warning | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Warning | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Warning | Causes serious eye irritation.[4] |
| Acute Toxicity, Inhalation | Warning | Harmful if inhaled.[4] |
| Specific Target Organ Toxicity | Warning | May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to mitigate the risks identified. The causality here is direct: creating a reliable barrier between the researcher and the chemical agent prevents exposure.[5] All personnel handling this compound must adhere to the following PPE protocol.
-
Hand Protection : Wear chemically impermeable gloves.[6] Nitrile or neoprene gloves are recommended for protection against amino alcohols and chlorinated compounds. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.
-
Eye Protection : Chemical safety goggles are mandatory.[7] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened.[5] For tasks with a higher risk of splashes, a chemically resistant apron is advisable.
-
Footwear : Closed-toe shoes are required at all times in the laboratory.[5]
Caption: PPE selection workflow for handling the compound.
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial to prevent exposure and environmental contamination. The procedure varies based on the scale of the spill.
3.1. Minor Spill (Contained, Small Quantity)
-
Alert Personnel : Immediately notify others in the vicinity.[8]
-
Isolate the Area : Prevent anyone from entering the spill zone.
-
Don PPE : Ensure you are wearing the full PPE outlined in Section 2.
-
Containment : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[3] Do NOT use combustible materials like paper towels to absorb the bulk of the spill, as this can increase the surface area and potential for vapor generation.
-
Collection : Working from the outside in, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[8] Use non-sparking tools to prevent ignition sources.[6]
-
Decontamination : Clean the spill surface with soap and water.[8] Collect the cleaning materials and rinse water for disposal as hazardous waste, especially if the compound is considered highly toxic.[8]
-
Report : Inform your supervisor or Environmental Health & Safety (EHS) department of the incident.
3.2. Major Spill (Large Quantity, Uncontrolled)
-
Evacuate : Immediately evacuate the area. If the spill presents a significant inhalation hazard or fire risk, activate the nearest fire alarm to initiate a building-wide evacuation.
-
Isolate : Close doors to the affected area to contain vapors.
-
Call for Help : Contact your institution's emergency response team or local emergency services. Provide them with the compound name, quantity spilled, and the Safety Data Sheet (SDS).
-
Do Not Attempt to Clean Up : Only trained emergency responders should handle major spills.
Caption: Decision tree for proper waste segregation and disposal.
Regulatory Adherence
This guide provides a framework based on established safety protocols and chemical properties. However, it is imperative to remember that all chemical waste disposal is subject to local, regional, and national regulations. [9]Always consult your institution's Environmental Health & Safety (EHS) department for specific procedures and to ensure full compliance. Chemical waste generators are legally responsible for ensuring their waste is characterized and disposed of correctly. [10] By adhering to these detailed procedures, you contribute to a safer laboratory environment, protect our shared ecosystem, and uphold the rigorous standards of our scientific community.
References
-
Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Cole-Parmer. [Link]
-
AMINO ALCOHOL EA - SAFETY DATA SHEET. (2023). Maruzen Petrochemical. [Link]
-
STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]
-
Chemical spill cleanup procedures. (2021). J&K Scientific LLC. [Link]
-
3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436. PubChem. [Link]
-
3-Amino-3-(4-chlorophenyl)propan-1-ol. ChemBK. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Personal Protective Equipment (PPE) in Laboratories. (2016). UW Environmental Health & Safety. [Link]
Sources
- 1. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. fishersci.se [fishersci.se]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-1-(3-chlorophenyl)propan-1-ol
As researchers dedicated to advancing drug development, our work necessitates the handling of novel chemical entities. 3-Amino-1-(3-chlorophenyl)propan-1-ol is one such compound whose toxicological properties have not been exhaustively investigated. This guide provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE), ensuring the highest level of safety during its handling, use, and disposal. Our protocols are designed to be self-validating systems, grounded in established safety principles to protect you, your colleagues, and your research.
At-a-Glance Hazard Assessment and PPE Matrix
Before any manipulation of this compound, it is crucial to understand its primary hazards. Based on available Safety Data Sheets (SDS), this compound presents a significant risk profile that mandates stringent adherence to safety protocols.
| Hazard Statement | GHS Pictogram(s) | Primary Hazard | Minimum Required PPE |
| H314: Causes severe skin burns and eye damage | Corrosion | Corrosive | Chemical-resistant gloves (double-gloved), lab coat, chemical splash goggles, and a face shield. |
| H302: Harmful if swallowed | Exclamation Mark | Acute Toxicity (Oral) | Standard laboratory PPE; no eating, drinking, or smoking in the handling area. |
| H402: Harmful to aquatic life | None | Environmental Hazard | Contain all spills and dispose of waste according to hazardous waste protocols. |
The 'Why' Behind the 'What': A Causality-Driven PPE Protocol
Understanding the rationale behind each piece of PPE is fundamental to building a robust safety culture. We don't just wear equipment; we build a barrier defense system tailored to the specific threats posed by the chemical.
Before any PPE is donned, engineering controls must be in place and verified.
-
Fume Hood: All manipulations of this compound, including weighing, dissolving, and transfers, must be conducted inside a certified chemical fume hood.[1][2] This is non-negotiable. The compound is described as "extremely destructive to tissue of the mucous membranes and upper respiratory tract", and a fume hood is the primary method to prevent inhalation of any aerosols, vapors, or dusts.[1][3]
-
Safety Shower & Eyewash Station: Ensure that a functional and recently tested safety shower and eyewash station are directly accessible and unobstructed.[4][5] Given the severe corrosive nature of the chemical, immediate and copious rinsing is the most critical first aid measure in case of contact.[6]
PPE is the last line of defense, but it is a critical one. The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that form a seal around the eyes, worn in conjunction with a full-face shield.[3][5][7]
-
Causality: Standard safety glasses are insufficient. The H314 hazard statement, "Causes severe skin burns and eye damage," indicates that even a minor splash can cause irreversible eye injury.[5] The face shield provides a secondary barrier protecting the entire face from splashes during transfers or accidental releases.
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Double-gloving with chemically resistant gloves (e.g., nitrile) is required.[1][7]
-
Causality: The compound is corrosive to the skin.[4] A lab coat provides a removable barrier in case of a spill. Double-gloving is a field-proven best practice that protects against undetected pinholes in the outer glove and provides a clean under-glove for handling non-contaminated surfaces or in the event of a breach. Always inspect gloves for tears or degradation before use.[3]
-
-
Respiratory Protection:
-
Requirement: Generally not required if and only if all work is conducted within a certified fume hood.
-
Causality: Engineering controls are designed to prevent inhalation exposure. However, for spill cleanup outside of a hood or in situations with inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary. A risk assessment by your institution's Environmental Health and Safety (EHS) department is required for any respirator use.
-
Procedural Guidance: Safe Handling Workflow
This workflow integrates PPE checks at every critical step, creating a self-validating system for safe operation.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
